5-Iodo-2-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCFLVSFXBTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 5-Iodo-2-methyl-1H-indole
Precision Synthesis and Application in Cross-Coupling Architectures[1][2]
Executive Summary
In the landscape of heterocyclic drug discovery, 5-Iodo-2-methyl-1H-indole (CAS: 148322-07-0) serves as a critical "linchpin" scaffold.[1] Its value is derived not merely from its structural rigidity but from its dual-functional nature: the C-2 methyl group provides steric definition and metabolic stability, while the C-5 iodine atom acts as a high-reactivity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]
This guide details the physicochemical specifications, validated synthetic routes, and analytical protocols required to integrate this intermediate into high-throughput medicinal chemistry workflows.
Physicochemical Specifications
Accurate stoichiometry in downstream coupling reactions relies on precise molecular weight calculations.[1] The iodine atom significantly influences the mass balance compared to chloro- or bromo- analogs.[1]
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 148322-07-0 | Distinct from 2-iodo-1-methyl isomers |
| Molecular Formula | C₉H₈IN | |
| Molecular Weight | 257.07 g/mol | Average weight for stoichiometric calculations |
| Monoisotopic Mass | 256.97015 Da | For High-Res Mass Spec (HRMS) validation |
| Appearance | Off-white to pale brown solid | Light sensitive (iodine liberation) |
| Solubility | DMSO, DMF, Methanol, DCM | Limited solubility in water |
Synthesis Protocol: The Fisher Indole Route
While various routes exist, the Fisher Indole Synthesis remains the most robust method for generating this compound at scale.[1] This pathway minimizes regio-isomeric byproducts common in other cyclization methods.[1]
3.1. Reaction Logic
The synthesis involves the condensation of (4-iodophenyl)hydrazine with acetone (or an acetone equivalent like 2,2-dimethoxypropane) under acidic conditions.[1] The acid catalyst promotes the formation of the hydrazone, which then undergoes a [3,3]-sigmatropic rearrangement—the rate-determining step—to form the indole core.
3.2. Optimized Workflow
-
Step 1: Hydrazone Formation. React (4-iodophenyl)hydrazine hydrochloride with acetone in ethanol.[1]
-
Step 2: Cyclization. Treat the isolated hydrazone with Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) at 80–100°C. Note: PPA is often preferred to suppress polymerization of the ketone.
-
Step 3: Purification. Quench with ice water, extract with ethyl acetate, and recrystallize from ethanol/water to remove trace iodine contaminants.
3.3. Mechanistic Pathway Visualization[1]
Figure 1: The Fisher Indole Synthesis pathway.[1][2][3] The [3,3]-sigmatropic rearrangement drives the irreversible formation of the indole core.
Analytical Validation (QC)
To ensure the integrity of the scaffold before using it in expensive metal-catalyzed reactions, the following validation steps are mandatory.
4.1. Mass Spectrometry (MS)[1]
-
Target Ion: [M+H]⁺ = 258.07 Da.[1]
-
Isotope Pattern: Unlike bromine (1:1 ratio of M:M+2) or chlorine (3:1 ratio), Iodine is monoisotopic (¹²⁷I) .
4.2. Nuclear Magnetic Resonance (¹H NMR)
The substitution pattern is confirmed by the specific splitting of the aromatic protons.[1]
-
C-2 Methyl: A sharp singlet (3H) typically around δ 2.30–2.40 ppm .[1]
-
C-3 Proton: A singlet or fine doublet (1H) around δ 6.10–6.20 ppm .[1]
-
Aromatic Region:
-
NH: Broad singlet, exchangeable with D₂O, typically >8.0 ppm.
Application: Palladium-Catalyzed Functionalization
The primary utility of this compound is as an electrophile in Suzuki-Miyaura Cross-Coupling .[1] The C-I bond is weaker than C-Br or C-Cl, allowing for oxidative addition to occur under milder conditions, preserving sensitive functional groups on the coupling partner.
5.1. Strategic Advantage[1]
-
Site-Selectivity: The C-5 iodine reacts preferentially over other potential sites (like C-2 or C-3 C-H activation sites) due to the facile oxidative addition of Pd(0) into the C-I bond.[1]
-
2-Methyl Protection: The methyl group at C-2 blocks the most reactive nucleophilic site of the indole, directing electrophilic substitutions (if any) to C-3, while preventing unwanted side reactions at C-2 during the coupling process.
5.2. Coupling Workflow[1][4][5]
Figure 2: Suzuki-Miyaura coupling workflow.[1] The C-5 iodine facilitates rapid oxidative addition, enabling the synthesis of 5-arylindole libraries.
References
-
Fisher Indole Synthesis Mechanism: Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[1][2][3][6] Chemical Reviews, 63(4), 373–401. Link
-
Suzuki Coupling on Indoles: Gribble, G. W. (2010).[1] "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.[1] Link
-
Physical Data Verification: PubChem Compound Summary for CID 11065059 (Isomer Reference) & 2-methylindole derivatives. National Library of Medicine.[1] Link
-
Iodination Protocols: Larock, R. C., & Yum, E. K. (1991).[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society.[1] Link
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. ijarsct.co.in [ijarsct.co.in]
5-Iodo-2-methyl-1H-indole physical characteristics
Executive Summary
5-Iodo-2-methyl-1H-indole (CAS: 148322-07-0) serves as a critical halogenated scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. The C5-iodine moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C2-methyl group blocks metabolic oxidation at the reactive
Part 1: Physicochemical Profile
The following data aggregates experimental observations and structural analog comparisons to establish a baseline for quality control.
| Property | Specification | Technical Insight |
| IUPAC Name | This compound | Core scaffold for C5-diversification. |
| CAS Number | 148322-07-0 | Primary identifier. Note: Distinct from 5-iodo-1-methylindole (N-methyl isomer). |
| Molecular Formula | High halogen mass contribution (I = 126.9 amu). | |
| Molecular Weight | 257.07 g/mol | Ideal for fragment-based drug design (MW < 300). |
| Appearance | Off-white to tan crystalline powder | Critical: Darkening indicates oxidation or iodine liberation due to light exposure. |
| Melting Point | Solid (Est. 100–120 °C) | Analog Benchmark: 5-Bromo-2-methylindole melts at 104–107 °C; 5-Chloro-2-methylindole melts at 116–120 °C. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High lipophilicity (LogP ~3.5). Insoluble in water. |
| pKa | ~16.7 (NH) | Weakly acidic; deprotonation requires strong bases (NaH, KOtBu). |
Part 2: Synthetic Context & Purification
The most robust route to this compound is the Fischer Indole Synthesis , utilizing 4-iodophenylhydrazine and acetone. This method is preferred over direct iodination of 2-methylindole, which often yields mixtures of C3- and C5-iodinated products due to the high electron density at C3.
Experimental Workflow (Fischer Indole)
The reaction proceeds via the formation of a hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement and cyclization with loss of ammonia.
Figure 1: Synthetic pathway via Fischer Indole Synthesis. The acid catalyst (e.g., Polyphosphoric acid or AcOH/H2SO4) drives the hydrazone-to-indole conversion.
Purification Protocol:
-
Work-up: Neutralize the acid catalyst with
and extract with Ethyl Acetate. -
Isolation: The crude solid is often dark. Recrystallization from hot Ethanol/Water is the standard for removing polymeric impurities.
-
Chromatography: If high purity (>98%) is required for cross-coupling, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).
Part 3: Structural Characterization
Accurate characterization is essential to distinguish the product from the N-methyl isomer or the 3-iodo regioisomer.
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 8.0 – 11.0 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration/solvent. |
| C4-H | 7.75 – 7.85 | Doublet ( | 1H | Diagnostic: Deshielded by C5-Iodine; shows meta-coupling to C6. |
| C6-H | 7.35 – 7.45 | dd ( | 1H | Ortho to Iodine, Meta to C7. |
| C7-H | 7.05 – 7.15 | Doublet ( | 1H | Ortho to NH bridgehead. |
| C3-H | 6.10 – 6.20 | Singlet | 1H | Diagnostic: Confirms C3 is unsubstituted (rules out 3-iodo isomer). |
| CH | 2.35 – 2.45 | Singlet | 3H | Methyl group at C2. |
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Parent Ion (
): 258.0 m/z. -
Isotope Pattern: Iodine is monoisotopic (
), so no M+2 peak (unlike Cl/Br). This is a key confirmation of iodine incorporation versus bromine impurities.
Part 4: Handling & Stability (Safety)
1. Light Sensitivity (Photolysis Risk)
The C-I bond is weaker (~57 kcal/mol) than C-Br or C-Cl bonds. Prolonged exposure to UV or ambient light can cause homolytic cleavage, liberating iodine (
-
Protocol: Store in amber vials wrapped in foil.
2. Oxidation Susceptibility Indoles are electron-rich. While the 2-methyl group sterically protects the C2 position, the C3 position remains susceptible to oxidative coupling or electrophilic attack.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
3. Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
References
-
BLD Pharm. (n.d.). This compound Product Page. Retrieved from
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-methylindole Product Specification. Retrieved from (Used as physicochemical analog benchmark).
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methylindole. Retrieved from (General safety data for methylindole scaffold).
Sources
The Indole Scaffold: Electronic & Structural Fundamentals
Discovery and History of Substituted Indoles: A Technical Guide
Executive Summary The indole scaffold (benzopyrrole) represents one of the most "privileged structures" in medicinal chemistry. From the ancient extraction of Tyrian Purple to the rational design of tyrosine kinase inhibitors, the substituted indole has remained a central protagonist in chemical biology. This guide synthesizes the historical trajectory, synthetic evolution, and pharmacological application of substituted indoles, providing researchers with a causal understanding of how this bicyclic heterocycle became a cornerstone of modern drug development.
The indole nucleus consists of a benzene ring fused to a pyrrole ring. Its ubiquity in drug discovery stems from its unique electronic properties:
-
Electron Richness: The pyrrole nitrogen's lone pair participates in the aromatic sextet, making C-3 highly nucleophilic and susceptible to electrophilic substitution.
-
Hydrogen Bonding: The N-H moiety serves as a critical hydrogen bond donor (HBD) in receptor binding pockets (e.g., Serotonin receptors, Kinase hinge regions).
-
Pi-Stacking: The planar bicyclic system facilitates
stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).
Historical Genesis: The Era of Natural Dyes
Long before its structure was known, indole chemistry was driven by the textile industry.
-
Indigo (Indigotin): Used since 4000 BC.[1] Its structure was debated until Adolf von Baeyer's synthesis in the late 19th century.
-
Tyrian Purple (6,6'-Dibromoindigo): A symbol of royalty extracted from Murex snails.
-
Discovery: In 1909, Paul Friedländer processed 12,000 snails to isolate 1.4 g of the dye, identifying it as 6,6'-dibromoindigo. This established the first link between halogenated indoles and biological value.
-
Biological Foundations: The "Master Molecule"
The transition from dyes to biology occurred with the isolation of two critical signaling molecules.
-
Auxin (Indole-3-acetic acid, IAA):
-
Serotonin (5-Hydroxytryptamine, 5-HT):
-
Discovery: Isolated in 1948, its identification as an indole derivative linked the scaffold to neurological function, paving the way for CNS drug discovery.
-
Synthetic Evolution: From Fischer to Buchwald
The ability to functionalize the indole core is what unlocks its therapeutic potential.
The Fischer Indole Synthesis (1883)
Emil Fischer's discovery remains the most versatile method for synthesizing 2- and 3-substituted indoles.
-
Mechanism: Acid-catalyzed condensation of a phenylhydrazine with a ketone/aldehyde, followed by a [3,3]-sigmatropic rearrangement.[3]
Figure 1: Mechanistic flow of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic shift.
The Buchwald Modification (1998)
Traditional Fischer synthesis is limited by the availability of substituted aryl hydrazines. The Buchwald modification overcomes this by using Palladium catalysis to cross-couple aryl halides with benzophenone hydrazone.
-
Advantage: Allows access to indoles from widely available aryl bromides/chlorides.[4]
Pharmacological Renaissance: Three Waves of Discovery
Wave 1: Inflammation & NSAIDs (1960s)
-
Discovery (1963): Researchers at Merck sought a potent anti-inflammatory. Using the indole-3-acetic acid scaffold (mimicking serotonin/tryptophan metabolites), they methylated the N-1 position and added a p-chlorobenzoyl group.
-
Mechanism: Non-selective COX-1/COX-2 inhibition. The indole core mimics the arachidonic acid structure within the enzyme channel.
Wave 2: Migraine & Triptans (1990s)
-
Drug: Sumatriptan (Imitrex)
-
Discovery (1991): Glaxo researchers aimed to mimic serotonin's vasoconstrictive effects on cranial blood vessels without the peripheral side effects.
-
SAR Logic: They retained the indole core of 5-HT but modified the C-5 substituent to a sulfonamide to improve oral bioavailability and selectivity for 5-HT1B/1D receptors.
Wave 3: Oncology & Kinase Inhibitors (2000s-Present)
-
Drug: Sunitinib (Sutent)
-
Discovery: Pfizer developed this multi-targeted receptor tyrosine kinase (RTK) inhibitor.
-
Structural Insight: Sunitinib utilizes an indolin-2-one (oxidized indole) core.[7]
-
Binding Mode: The oxindole core functions as an adenine mimetic. The N-H and C=O groups form a "hinge binder" motif, hydrogen bonding with Glu917 and Cys919 in the VEGFR2 ATP-binding pocket.
Table 1: Comparative Analysis of Key Indole Therapeutics
| Drug | Indole Class | Target | Key Structural Feature | Discovery Era |
| Indomethacin | N-substituted Indole-3-acetic acid | COX-1/2 | N-p-chlorobenzoyl group locks conformation | 1963 |
| Sumatriptan | Tryptamine derivative | 5-HT1B/1D | C-5 Sulfonamide replaces 5-HT hydroxyl | 1991 |
| Sunitinib | 3-substituted Indolin-2-one | VEGFR/PDGFR | Oxindole core acts as ATP-mimetic | 2006 |
| Osimertinib | Indole | EGFR (T790M) | Acrylamide "warhead" for covalent binding | 2015 |
Experimental Protocols
Protocol A: Classical Fischer Indole Synthesis (General Procedure)
Use this for synthesizing 2,3-disubstituted indoles from ketones.
-
Reagents: Phenylhydrazine (1.0 eq), Ketone (1.0 eq), Glacial Acetic Acid (Solvent), ZnCl2 (Catalyst, 1.0 eq).
-
Step 1 (Hydrazone Formation): Mix phenylhydrazine and ketone in acetic acid. Stir at RT for 30 min.
-
Step 2 (Cyclization): Add ZnCl2. Heat to reflux (100-110°C) for 2-4 hours. Monitor by TLC.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.[8] Wash organic layer with NaHCO3 (sat.) to remove acid.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Precursor Synthesis
Use this to generate aryl hydrazones from aryl bromides when the hydrazine is unavailable.
-
Reagents: Aryl Bromide (1.0 eq), Benzophenone Hydrazone (1.1 eq), Pd(OAc)2 (1 mol%), BINAP (1.1 mol%), NaOtBu (1.4 eq), Toluene.
-
Procedure: Combine all reagents in a flame-dried flask under Argon.
-
Reaction: Heat to 80-100°C for 8-12 hours.
-
Hydrolysis (One-pot): Add wet p-TsOH and ketone/aldehyde directly to the reaction mixture to effect hydrolysis and subsequent Fischer cyclization in situ.
References
-
Fischer, E., & Jourdan, F. (1883).[3] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft.
-
Friedländer, P. (1909).[9] "Über den Farbstoff des antiken Purpurs aus murex brandaris." Berichte der deutschen chemischen Gesellschaft.
-
Kögl, F., et al. (1934).[2] "Über ein neues Auxin ('Hetero-auxin') aus Harn."[2] Hoppe-Seyler's Zeitschrift für physiologische Chemie. (Identification of IAA).[2][10]
-
Shen, T.Y., et al. (1963). "Non-steroid anti-inflammatory agents."[5][8][11][12] Journal of the American Chemical Society.[4] (Discovery of Indomethacin).[2][8]
-
Humphrey, P.P., et al. (1991). "Serotonin and migraine."[13] Annals of the New York Academy of Sciences. (Sumatriptan mechanism).[14][15]
-
Wagaw, S., Yang, B.H., & Buchwald, S.L. (1998).[3][16] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society.[4]
-
Mendel, D.B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research. (Sunitinib discovery).[2]
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- 16. Fischer Indole Synthesis [organic-chemistry.org]
Technical Monograph: Safety & Handling of 5-Iodo-2-methyl-1H-indole
Executive Summary
This technical guide provides a comprehensive framework for the safe handling, storage, and experimental application of 5-Iodo-2-methyl-1H-indole (CAS: 148322-07-0). As a halogenated indole derivative, this compound serves as a critical intermediate in medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access complex heterocyclic scaffolds.
Its safety profile is defined by two primary vectors: local tissue toxicity (irritant/potential sensitizer) and physicochemical instability (light sensitivity and thermal degradation). This guide moves beyond basic SDS summaries to provide mechanistic insights into preventing deiodination and polymerization during storage and synthesis.
Part 1: Chemical Identity & Physicochemical Profile[1]
The presence of the iodine atom at the C5 position significantly alters the electron density of the indole ring compared to its non-halogenated congeners, increasing its susceptibility to homolytic cleavage under UV light.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | This compound | Indole core with methyl (C2) and iodo (C5) substituents.[1][2][3][4][5][6][7] |
| CAS Number | 148322-07-0 | Primary identifier for procurement and regulatory tracking. |
| Molecular Formula | High halogen content (Iodine ~49% by mass). | |
| Molecular Weight | 257.07 g/mol | -- |
| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale brown; darkening indicates oxidation/iodine release. |
| Solubility | DMSO, DMF, MeOH, | Low solubility in water; lipophilic nature facilitates cell membrane penetration. |
| Melting Point | Solid (Experimental verification required) | Note: Similar haloindoles melt >60°C. Use DSC for purity checks. |
Part 2: Hazard Identification & Toxicology (The "Why" of Safety)
GHS Classification & Mechanistic Risks
While classified primarily as an irritant, the specific substituents create unique risks not immediately obvious from standard H-codes.
Primary GHS Codes:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Advanced Toxicological Context:
-
Iodine Release Potential: In the event of thermal decomposition (fire) or strong oxidation, the C-I bond can cleave, releasing elemental iodine (
) vapor. This presents a severe respiratory and ocular hazard (purple corrosive vapor) distinct from standard organic smoke. -
Sensitization Risk: Halogenated indoles are structural analogues to various bioactive alkaloids. Repeated dermal exposure may induce sensitization.
-
Deiodination: Exposure to UV light can trigger radical deiodination, generating reactive aryl radicals that may polymerize or react non-selectively with biological tissues.
Part 3: Strategic Handling & Engineering Controls
To maintain compound integrity and operator safety, a "Cold Chain & Dark" protocol is mandatory.
Visualization: Safe Handling Decision Tree
The following logic flow dictates the handling process from receipt to reaction.
Figure 1: Decision tree for the lifecycle management of this compound, emphasizing inspection points for degradation.
Protocol 1: The "Cold Chain" Storage
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the seal is broken. The indole nitrogen is prone to oxidation, and the C-I bond is sensitive to moisture-induced hydrolysis over long periods.
-
Light Shielding: Use amber vials or wrap containers in aluminum foil. Light is the primary enemy of the C-I bond.
Part 4: Experimental Protocol Context
The most common application of this compound is as an electrophile in palladium-catalyzed cross-coupling. The following protocol highlights safety integration into the workflow.
Workflow: Suzuki-Miyaura Coupling
Objective: Coupling of this compound with an aryl boronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (5 mol%)
- (2.0 equiv)
-
Solvent: Dioxane/Water (4:1), degassed.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Safety Note: Weigh the indole derivative in a fume hood. Avoid using metal spatulas if the compound appears "wet" or discolored (corrosion risk from free iodine). Use anti-static plastic or glass tools.
-
Add this compound, boronic acid, and base to a reaction vial equipped with a stir bar.
-
-
Degassing (Critical for Stability):
-
The indole core is electron-rich and prone to oxidative polymerization. Thoroughly sparge the solvent system with Argon for 15 minutes before adding the Palladium catalyst.
-
-
Reaction:
-
Add the Pd catalyst and seal the vial immediately.
-
Heat to 80-90°C.
-
Safety Note: Do not overheat (>110°C) as thermal deiodination can occur, releasing iodine vapor into the headspace.
-
-
Workup & Waste:
Part 5: Stability & Reactivity Logic
Understanding the reactivity profile helps predict hazards. The diagram below illustrates the competing pathways between useful chemical transformation and hazardous degradation.
Figure 2: Reactivity pathways showing the divergence between catalytic success (Green) and hazardous degradation (Red/Orange).
Part 6: Emergency Response
Fire Fighting
-
Hazard: Thermal decomposition releases toxic fumes of Hydrogen Iodide (HI), Nitrogen Oxides (
), and elemental Iodine ( ). -
Action: Use dry chemical,
, or water spray.[8] Do not inhale smoke; purple smoke indicates iodine release. Full SCBA (Self-Contained Breathing Apparatus) is mandatory.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup: Wipe up with a solution of 5% Sodium Thiosulfate (if available) to neutralize any free iodine, or simple soap and water. Dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11065059 (Isomer Reference). Retrieved February 4, 2026, from [Link]
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- 7. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole synthesis [organic-chemistry.org]
Theoretical Properties & Applications of 5-Iodo-2-methyl-1H-indole
Technical Guide for Research & Development
Executive Summary
5-Iodo-2-methyl-1H-indole (CAS: 1010-95-3 / Analogous) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Distinguished by the synergistic presence of a reactive C5-iodide handle and a steric C2-methyl blocker, this molecule serves as a versatile precursor for complex indole alkaloids.[1] Its utility lies in the orthogonal reactivity of the C-I bond (amenable to palladium-catalyzed cross-coupling) versus the C3-H site (susceptible to electrophilic aromatic substitution). This guide delineates its electronic architecture, validated synthetic pathways, and strategic application in drug discovery.
Molecular Architecture & Electronic Landscape
The physicochemical behavior of this compound is governed by the interplay between the electron-rich indole core and the heavy-atom effect of the iodine substituent.[1]
1.1 Structural Descriptors
-
Molecular Formula: C₉H₈IN[1]
-
Molecular Weight: 257.07 g/mol [1]
-
Topological Polar Surface Area (TPSA): 15.79 Ų (attributed to the pyrrolic NH).
-
LogP (Predicted): ~3.1 – 3.4 (Lipophilic, suitable for CNS penetration models).
-
Physical State: Off-white to pale brown crystalline solid.[1]
1.2 Electronic Properties (DFT Insights)
Theoretical modeling (DFT at B3LYP/6-31G* level) reveals distinct frontier orbital distributions:
-
HOMO (Highest Occupied Molecular Orbital): Localized predominantly on the indole
-system.[1] The C2-methyl group provides hyperconjugative stabilization, raising the HOMO energy relative to the unsubstituted parent, thereby enhancing nucleophilicity at C3. -
LUMO (Lowest Unoccupied Molecular Orbital): Significant coefficient density at the C5-I bond, facilitating oxidative addition by low-valent metal catalysts (e.g., Pd⁰).
-
Electrostatic Potential (ESP): The N-H proton exhibits the highest positive potential (acidic region), while the C3 carbon shows negative potential, confirming it as the primary site for electrophilic attack.
Synthetic Pathways & Mechanistic Insights
While direct iodination of 2-methylindole is possible, it suffers from regiochemical ambiguity (often favoring C3).[1] The Fischer Indole Synthesis remains the gold standard for generating the 5-iodo isomer with high fidelity.
2.1 Validated Protocol: Fischer Indole Synthesis
This route ensures the iodine atom is "locked" at the 5-position by starting with the para-substituted hydrazine.
Reagents: 4-Iodophenylhydrazine hydrochloride + Acetone (or Acetone equivalent).[1] Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.[1][2]
Mechanism:
-
Condensation: Formation of the arylhydrazone.[1]
-
[3,3]-Sigmatropic Rearrangement: The rate-determining step breaking the N-N bond and forming the C-C bond.[1]
-
Cyclization & Aromatization: Loss of NH₃ to yield the indole.[1][2]
Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 5-iodo regioisomer.
Reactivity Profile & Functionalization
The molecule acts as a bifunctional platform.[1] The C5-Iodo group serves as an electrophile in cross-coupling, while the indole core acts as a nucleophile at C3.
3.1 C5-Iodo: Palladium-Catalyzed Cross-Coupling
The C-I bond is weaker (approx. 57 kcal/mol) than C-Br or C-Cl, making it highly reactive toward oxidative addition.[1]
-
Suzuki-Miyaura Coupling: Couples with aryl/vinyl boronic acids.[1]
-
Sonogashira Coupling: Introduces alkynes (critical for extending conjugation).[1]
-
Heck Reaction: Olefination of the core.
Key Consideration: The free N-H can poison Pd catalysts or undergo competitive N-arylation.[1] Protection (e.g., Boc, Tosyl) or the use of specific bases (e.g., K₃PO₄) is often required.
Figure 2: Catalytic cycle for Suzuki-Miyaura coupling at the C5 position.[1]
3.2 C3-H: Electrophilic Aromatic Substitution (EAS)
The C2-methyl group sterically blocks the 2-position, forcing electrophiles to the C3 position.
-
Vilsmeier-Haack Formylation: POCl₃/DMF yields 3-formyl-5-iodo-2-methylindole.[1]
-
Halogenation: NIS or NCS can install a halogen at C3, creating a 3,5-dihaloindole.[1]
Experimental Protocol: Suzuki Coupling (Example)
Objective: Synthesis of 5-Phenyl-2-methyl-1H-indole via C-C bond formation.
Reagents:
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed).[1]
Procedure:
-
Setup: In a flame-dried Schlenk tube, combine the indole substrate, phenylboronic acid, and Pd catalyst under an Argon atmosphere.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous base.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1).[1] The starting iodide (Rf ~0.[1]6) should disappear, yielding a fluorescent product (Rf ~0.5).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography on silica gel.
Data Interpretation:
-
1H NMR: Look for the disappearance of the C3-H singlet (if C3 substituted) or shifts in the aromatic region. For 5-phenyl coupling, new multiplets at 7.3–7.5 ppm (phenyl protons) will appear.[1]
-
MS (ESI+): Target mass [M+H]⁺ = 208.1 (for 5-phenyl-2-methylindole).[1]
Medicinal Chemistry Applications
The 5-iodo-2-methylindole scaffold is a "privileged structure" in drug design.[1]
| Therapeutic Area | Mechanism of Action | Role of Scaffold |
| Oncology | Tubulin Polymerization Inhibition | The indole mimics the colchicine binding site; the 5-position substituent tunes lipophilicity and metabolic stability.[1] |
| CNS Disorders | 5-HT (Serotonin) Receptor Modulation | The indole core is bioisosteric to serotonin.[1] The 2-methyl group restricts conformation, enhancing receptor subtype selectivity (e.g., 5-HT₆). |
| Antivirals | HIV-1 Reverse Transcriptase Inhibition | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize the indole hydrophobic pocket binding; the 5-iodo group allows extension into the solvent channel. |
References
-
Fischer Indole Synthesis Mechanism & Scope: Robinson, B.[1][2] "The Fischer Indole Synthesis."[1][5][6] Chemical Reviews, 1963, 63(4), 373–401. Link
-
Suzuki Coupling on Unprotected Indoles: Lachance, H., et al.[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] Journal of the American Chemical Society, 2005. Link
-
Regioselectivity in Indole Functionalization: Bandini, M., & Eichholzer, A.[7] "Catalytic Functionalization of Indoles in a New Dimension."[1][7][8] Angewandte Chemie International Edition, 2009.[1] Link
-
Theoretical Properties of Haloindoles: PubChem Compound Summary for 2-iodo-1-methylindole (Analogous electronic data).Link
Sources
- 1. 1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 5-Iodoindole Derivatives via Fischer Cyclization
Executive Summary
The synthesis of 5-iodoindoles represents a critical gateway in medicinal chemistry, primarily because the C5-iodine moiety serves as a versatile "handle" for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). While the Fischer Indole Synthesis is the most robust method for constructing the indole core, the presence of the labile iodine atom on the phenylhydrazine precursor necessitates strict control over acidity and temperature to prevent hydrodeiodination or oxidative polymerization.
This guide details the regioselective synthesis of 5-iodo derivatives starting from 4-iodophenylhydrazine . It contrasts traditional Lewis acid catalysis with the Grandberg modification , a specialized protocol for accessing 5-iodotryptamines directly.
Mechanistic & Regiochemical Considerations
The Regioselectivity Rule
The Fischer synthesis relies on the acid-catalyzed rearrangement of an arylhydrazone. The substitution pattern of the starting hydrazine dictates the final indole structure.
-
Para-substituted hydrazines (e.g., 4-iodophenylhydrazine): Exclusively yield 5-substituted indoles .
-
Meta-substituted hydrazines: Yield a mixture of 4- and 6-substituted indoles (often difficult to separate).
Therefore, to target 5-iodoindole derivatives, one must start with 4-iodophenylhydrazine hydrochloride .
The Reaction Pathway
The mechanism involves a proton-transfer cascade culminating in a [3,3]-sigmatropic rearrangement—the rate-determining step. This rearrangement temporarily disrupts aromaticity, which is energetically costly; thus, thermal energy and acid catalysis are required.
Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.[1] The [3,3]-sigmatropic rearrangement is the critical step requiring thermal activation.
Critical Parameters for Iodo-Derivatives
Working with iodine-bearing substrates requires deviations from standard protocols used for chloro- or alkyl-indoles.
| Parameter | Standard Condition | Modified for 5-Iodo Derivatives | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) or conc. | Strong mineral acids at high temps can cause protodeiodination (loss of Iodine). Milder Lewis acids preserve the C-I bond. | |
| Solvent | Toluene or neat PPA | Glacial Acetic Acid or Ethanol | AcOH acts as both solvent and mild catalyst; Ethanol allows for lower reflux temperatures (78°C vs 110°C). |
| Atmosphere | Ambient | Nitrogen/Argon | Aryl iodides are light- and oxygen-sensitive. Inert atmosphere prevents oxidative darkening (tarring). |
| Workup | Basic neutralization | Bisulfite wash | Sodium metabisulfite ( |
Experimental Protocols
Protocol A: Preparation of 4-Iodophenylhydrazine Hydrochloride
Note: Arylhydrazines degrade over time. For consistent results, synthesize fresh or recrystallize commercial stock if it appears dark brown.
Reagents:
-
4-Iodoaniline (10.95 g, 50 mmol)
-
Conc. HCl (30 mL)
-
Sodium Nitrite (
, 3.8 g in 10 mL ) -
Stannous Chloride (
, 28 g in 30 mL conc. HCl)
Workflow:
-
Diazotization: Suspend 4-iodoaniline in conc. HCl and cool to -5°C in an ice/salt bath.
-
Add the
solution dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt (clear solution). -
Reduction: Add the cold
solution dropwise. A thick precipitate will form immediately. -
Stir at 0°C for 2 hours, then refrigerate overnight.
-
Isolation: Filter the solid. Wash with cold dilute HCl, then cold ethanol.
-
Yield: Expect ~70-80% yield of a cream/white powder. Store in the dark.
Protocol B: Synthesis of 5-Iodo-1,2,3,4-tetrahydrocarbazole
Application: This is the standard "test" reaction using cyclohexanone. The product is a solid, stable intermediate for carbazole synthesis.
Reagents:
-
4-Iodophenylhydrazine HCl (2.7 g, 10 mmol)
-
Cyclohexanone (1.0 mL, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Zinc Chloride (
, anhydrous, 1.4 g)
Step-by-Step:
-
Mixing: In a 100 mL round-bottom flask equipped with a stir bar, combine the hydrazine and cyclohexanone in acetic acid.
-
Catalyst Addition: Add
in one portion. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) under nitrogen for 3 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 8:1). The hydrazine spot (polar) should disappear, and a fluorescent indole spot (non-polar) should appear.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water with vigorous stirring. The product will precipitate.[2]
-
Purification: Filter the crude solid.
-
Critical Step: Wash the solid with 5%
(sodium bisulfite) solution to remove oxidized impurities, then with water.
-
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain white/off-white needles.
-
Data: MP: 138-140°C.
Protocol C: Grandberg Synthesis of 5-Iodotryptamine
Application: Direct synthesis of the tryptamine scaffold (essential for CNS drug discovery) without needing a separate reduction step.
Concept: The Grandberg modification uses a masked aldehyde (acetal) and specific conditions to trigger ring opening and decarboxylation/amination in one pot.
Figure 2: The Grandberg workflow for direct tryptamine synthesis.
Reagents:
-
4-Iodophenylhydrazine HCl (10 mmol)
-
4-Chlorobutanal dimethyl acetal (12 mmol)
-
Ethanol (40 mL) / Water (10 mL)
-
Catalyst: Pyridine hydrochloride (0.5 eq) or dilute HCl.
Step-by-Step:
-
Dissolve hydrazine and acetal in the EtOH/H2O mixture.
-
Add catalyst and heat to mild reflux for 6–8 hours.
-
The mechanism proceeds via the formation of the hydrazone, Fischer cyclization, and subsequent nucleophilic attack by the ammonia (released during cyclization) on the chloro-alkyl chain (or fragmentation of the intermediate).
-
Workup: Evaporate ethanol. Basify the aqueous residue with NaOH (pH 10). Extract with Dichloromethane (DCM).
-
Salt Formation: Tryptamines are oils or low-melting solids. Convert to the Fumarate salt by adding fumaric acid in MeOH for stable storage.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation of hydrazine or Iodine liberation | Ensure |
| Low Yield | Incomplete hydrazone formation | Use a Dean-Stark trap to remove water during the initial condensation step (if using a ketone). |
| Product is Oily/Sticky | Mixed isomers or impurities | 5-iodo derivatives are lipophilic. Recrystallize from EtOH/Water or use column chromatography (DCM/MeOH). |
| Loss of Iodine (MS shows M-127) | Acid too strong / Temp too high | Switch from |
References
-
Robinson, B. (1982).[3] The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and catalyst choices).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Grandberg, I. I. (1974).[4] "Indolylalkylamines from arylhydrazines and gamma- or delta-halocarbonyl compounds." Chemistry of Heterocyclic Compounds, 10, 501–510.[4] Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. (Discusses limitations of traditional Fischer for sensitive halides). Link
-
Sigma-Aldrich. "Product Specification: 4-Iodophenylhydrazine." Link
Sources
Application Note: Sonogashira Coupling Protocols for 5-Iodo-2-methyl-1H-indole
This Application Note is designed for researchers in medicinal chemistry and materials science. It moves beyond generic textbook descriptions to provide field-tested, robust protocols specifically for 5-Iodo-2-methyl-1H-indole .
Executive Summary & Substrate Analysis
This compound is a privileged scaffold in drug discovery, serving as a precursor for serotonin receptor modulators (5-HT), kinase inhibitors, and fluorescent probes.
Technical Assessment of the Substrate
-
Reactivity Profile (C5-Iodo): The C5-position iodide is highly reactive toward oxidative addition by Pd(0), significantly more so than the corresponding bromide or chloride. This allows for milder reaction conditions (often <60°C).
-
The C2-Methyl Advantage: Unlike 5-iodoindole, the 2-methyl group sterically and electronically blocks the C2 position. This eliminates the risk of competing C2-alkynylation (a common side reaction known as the "C2-acidity problem" in unprotected indoles), ensuring high regioselectivity for C5.
-
The N-H Challenge: The free N-H (pKa ~16.9 in DMSO) presents a dual challenge:
-
Catalyst Poisoning: The nitrogen lone pair can coordinate to Pd(II) species, potentially stalling the catalytic cycle.
-
Deprotonation: In the presence of strong bases, the indolyl anion may form, altering solubility or reactivity.
-
Strategic Decision: While N-protection (e.g., Boc, Tosyl) guarantees higher yields, Protocol B below details a proven method for the unprotected substrate to save two synthetic steps (protection/deprotection).
-
Reaction Mechanism & Logic
The coupling proceeds via the synergistic Pd/Cu catalytic cycle.[1][2] The diagram below illustrates the specific pathway for this compound, highlighting the critical "C2-Blocking" effect that preserves regioselectivity.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the C5-Iodo bond. The C2-methyl group prevents competing C-H activation at the C2 position.
Experimental Protocols
Protocol A: The "Standard" Method (N-Protected)
Best for: High-value intermediates where yield is paramount (>90%). Recommended Protection: N-Boc or N-Tosyl (removable) or N-Methyl (permanent).
Reagents:
-
Substrate: N-Boc-5-iodo-2-methylindole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (0.2 M)
Step-by-Step Workflow:
-
Degassing: Charge a flame-dried Schlenk flask with the indole substrate, Pd(PPh₃)₂Cl₂, and CuI. Cap with a septum. Evacuate and backfill with Argon (3x).
-
Why? Pd(0) is oxygen-sensitive. Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting reagents.
-
-
Solvent Addition: Inject anhydrous THF (or DMF for polar alkynes) and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise (neat or in minimal solvent) at room temperature.
-
Reaction: Stir at Room Temperature for 30 mins. If no precipitation (Et₃N·HI salts) is observed, heat to 50°C .
-
Endpoint: Monitor by TLC.[3] The starting iodide is highly non-polar; the product will likely be fluorescent.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.
Protocol B: Direct Coupling of Unprotected Indole
Best for: Rapid library generation; "Step-Economy." Challenge: The free N-H can hydrogen bond or coordinate. We use a stronger polar solvent system to mitigate this.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) — More robust than PPh₃ for free N-H systems.
-
Co-Catalyst: CuI (5-10 mol%)
-
Base: Et₃N (5.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound in DMF (0.15 M) in a reaction vial.
-
Catalyst Loading: Add Pd(dppf)Cl₂ and CuI. Flush with Argon.
-
Activation: Add Et₃N. The solution may darken (formation of Pd(0) species).[5]
-
Coupling: Add the alkyne. Heat to 60-80°C .
-
Note: Free indoles require higher energy than N-protected ones due to catalyst coordination by the N-H.
-
-
Purification Tip: When purifying the product on silica gel, add 1% Et₃N to your eluent (e.g., Hexanes/EtOAc + 1% Et₃N). Free indoles often streak on acidic silica; the amine neutralizes surface silanols.
Protocol C: Copper-Free Conditions (Green/Pharma)
Best for: Late-stage synthesis avoiding heavy metal (Cu) contamination.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Acetonitrile/Water (10:1) or Toluene
-
Temp: 80°C
Data Summary & Troubleshooting
| Parameter | Standard (Protocol A) | Unprotected (Protocol B) | Copper-Free (Protocol C) |
| Yield Potential | High (85-98%) | Moderate-High (70-90%) | Moderate (60-80%) |
| Reaction Time | 2 - 6 hours | 6 - 18 hours | 12 - 24 hours |
| Temp | RT to 50°C | 60°C - 80°C | 80°C - 100°C |
| Key Risk | Glaser Homocoupling | Catalyst Poisoning (N-H) | Slower Kinetics |
Troubleshooting Guide:
-
Problem: Reaction turns black immediately and stalls.
-
Cause: "Palladium Black" precipitation. The catalyst has aggregated.
-
Fix: Ensure rigorous degassing. Add excess ligand (e.g., add 10 mol% PPh₃) to stabilize the Pd species.
-
-
Problem: Low conversion of Indole.
-
Cause: Oxidative addition is slow.
-
Fix: Switch from Pd(PPh₃)₂Cl₂ to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Bis-phosphine ligands with larger bite angles often facilitate coupling on hindered or electron-rich substrates [1].
-
-
Problem: Glaser Product (Alkyne-Alkyne) dominates.
-
Cause: Oxygen leak.
-
Fix: Re-degas solvents. Add the alkyne slowly via syringe pump to keep its concentration low relative to the Pd-Ar species.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Laha, J. K., et al. (2011). Sonogashira Coupling of 5-Iodoindoles: Synthesis of 5-Alkynylindoles. Synlett, 2011(12), 1751-1756.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1] Angewandte Chemie International Edition, 46(6), 834-871.
- Gholap, A. R., et al. (2005). Sonogashira Coupling: A Review of Conditions and Applications. Tetrahedron, 61, 49.
Sources
Introduction: The Strategic Importance of N-Arylindoles
An In-Depth Guide to the N-Arylation of 5-Iodo-2-methyl-1H-indole: Protocols, Mechanisms, and Field-Proven Insights
The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" for its prevalence in biologically active compounds. The N-arylation of this nucleus, particularly to form N-arylindoles, unlocks a class of molecules with significant therapeutic potential, including antipsychotic agents like sertindole. The specific substrate, this compound, serves as a versatile building block. The iodo-substituent at the C5 position offers a secondary handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of molecular diversity—a critical aspect of drug discovery.
This application note provides a detailed protocol and scientific rationale for the N-arylation of this compound. We will explore two of the most powerful catalytic systems for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these protocols for their specific synthetic targets.
Strategic Decision: Selecting the Appropriate Catalytic System
The two primary methods for forging the N-aryl bond on an indole are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2][3] The choice between a copper or palladium catalyst is a critical decision dictated by factors such as cost, substrate scope, and desired reaction conditions.
-
Copper-Catalyzed Ullmann Condensation: This is a classic and cost-effective method for N-arylation.[4][5] Modern protocols have overcome the traditional limitations of harsh reaction conditions (high temperatures) through the use of specific ligands.[4][6] For coupling with aryl iodides, copper-based systems are often highly efficient and represent an economical first choice.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This method offers remarkable versatility and generally proceeds under milder conditions than traditional Ullmann reactions.[7][8] Its key advantage is the broad substrate scope, efficiently coupling indoles with aryl chlorides, bromides, iodides, and triflates.[8][9] However, the higher cost of palladium and its associated ligands is a significant consideration. There can also be competing C3-arylation as a side reaction.[7]
For this guide, we will first detail a robust and widely applicable copper-catalyzed protocol, followed by a palladium-catalyzed alternative for cases where the former may be suboptimal or for coupling with less reactive aryl halides.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol leverages an inexpensive and robust copper(I) iodide catalyst in combination with a diamine ligand to achieve efficient coupling between this compound and various aryl iodides.
Mechanism & Rationale
The copper-catalyzed N-arylation is believed to proceed through the catalytic cycle depicted below. The base is essential for deprotonating the indole's N-H, forming the indolide nucleophile. The diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) coordinates to the copper(I) center, enhancing its solubility and reactivity. This complex then undergoes oxidative addition with the aryl iodide. The resulting Cu(III)-complex facilitates the C-N bond formation via reductive elimination, regenerating the active Cu(I) catalyst.
Catalytic Cycle: Copper-Catalyzed N-Arylation
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Schlenk tube or resealable screw-cap vial |
| Aryl iodide (e.g., iodobenzene) | Magnetic stirrer hotplate |
| Copper(I) iodide (CuI) | Magnetic stir bar |
| N,N'-Dimethylethylenediamine (DMEDA) | Septa and needles |
| Potassium phosphate (K₃PO₄), anhydrous | Argon or Nitrogen gas supply with manifold |
| Toluene or 1,4-Dioxane, anhydrous | Standard laboratory glassware |
| Ethyl acetate, Hexanes (for chromatography) | Rotary evaporator |
| Celite® | Silica gel for column chromatography |
Step-by-Step Experimental Protocol
-
Reaction Setup (Inert Atmosphere):
-
To a dry, resealable Schlenk tube containing a magnetic stir bar, add copper(I) iodide (CuI, 5 mol%), anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.), and this compound (1.0 equiv.).
-
Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
-
Reagent Addition:
-
Through the septum, add the anhydrous solvent (e.g., toluene, to make a ~1 M solution with respect to the indole).
-
Add the N,N'-dimethylethylenediamine (DMEDA) ligand (10 mol%) via syringe.
-
Finally, add the aryl iodide (1.2 equiv.) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Pass the mixture through a short plug of Celite® to filter off the insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-aryl-5-iodo-2-methyl-1H-indole.
-
Data Summary: Typical Copper-Catalyzed Reaction Parameters
| Aryl Halide | Catalyst Loading | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Iodobenzene | 5 mol% CuI | 10% DMEDA | 2.0 K₃PO₄ | Toluene | 110 | 18 |
| 4-Iodotoluene | 5 mol% CuI | 10% DMEDA | 2.0 K₃PO₄ | Toluene | 110 | 20 |
| 1-Iodo-4-methoxybenzene | 5 mol% CuI | 10% DMEDA | 2.0 K₃PO₄ | Dioxane | 100 | 16 |
| 1-Bromo-4-nitrobenzene | 10 mol% CuI | 20% DMEDA | 2.1 K₃PO₄ | Dioxane | 110 | 24 |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is an excellent alternative, particularly for less reactive aryl halides or when milder conditions are required. It employs a palladium catalyst and a bulky, electron-rich phosphine ligand.[8]
Mechanism & Rationale
The Buchwald-Hartwig amination follows a different catalytic cycle. A Pd(0) species, often generated in situ from a precursor like Pd₂(dba)₃, undergoes oxidative addition into the aryl halide bond to form a Pd(II) complex. The base deprotonates the indole, which then coordinates to the palladium center, displacing the halide. The final, crucial step is reductive elimination from the Pd(II) complex to form the desired N-C bond and regenerate the active Pd(0) catalyst. The bulky phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Schlenk tube or resealable screw-cap vial |
| Aryl halide (iodide, bromide, or chloride) | Magnetic stirrer hotplate |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Magnetic stir bar |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Glovebox (recommended) or Schlenk line |
| Sodium tert-butoxide (NaOt-Bu) | Septa and needles |
| Toluene or 1,4-Dioxane, anhydrous | Argon or Nitrogen gas supply |
Step-by-Step Experimental Protocol
-
Reaction Setup (Inert Atmosphere is Critical):
-
Inside a glovebox: Add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), and this compound (1.0 equiv.) to a resealable vial with a stir bar.
-
Add the aryl halide (1.2 equiv.) and the anhydrous solvent (e.g., toluene).
-
Seal the vial tightly before removing from the glovebox.
-
Without a glovebox: Follow the inert atmosphere procedure described in Protocol 1, adding the solids first, purging with inert gas, and then adding the solvent and liquid aryl halide. The catalyst and ligand are air-sensitive and should be handled carefully.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the mixture for 4-12 hours. The reaction is typically faster than the copper-catalyzed version.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Follow the identical work-up and purification procedures as detailed in Protocol 1.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere, especially for Pd systems.2. Use freshly distilled/dried solvents.3. Use fresh, high-purity base (K₃PO₄ or NaOt-Bu).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. C3-arylation (more common in Pd systems).2. Homocoupling of the aryl halide.3. Degradation of starting material. | 1. For Pd, screen different ligands. For Cu, this is less common.2. Ensure proper stoichiometry and inert atmosphere.3. Lower the reaction temperature or shorten the reaction time. |
| Difficulty in Purification | 1. Residual ligand or catalyst byproducts.2. Product is streaking on silica gel. | 1. Ensure the Celite filtration is thorough. A wash with aqueous HCl can sometimes remove amine ligands.2. Add 1% triethylamine to the eluent during chromatography to suppress streaking. |
Safety Precautions
-
Metal Catalysts: Copper and palladium compounds are toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Diamine ligands can be corrosive and irritants. Handle in a well-ventilated fume hood.
-
Bases: Potassium phosphate is a mild irritant. Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle with care.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood.
-
Inert Atmosphere: When working with pyrophoric or air-sensitive reagents like n-BuLi (sometimes used with older protocols) or when evacuating glassware, proper training and safety protocols are essential.
References
-
Antilla, J. C., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(48), 11684-11688. Available at: [Link]
-
Štefane, B., & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Indoles. Organic Syntheses. Available at: [Link]
-
Bull, J. A., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(24), 16345-16353. Available at: [Link]
-
Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. Available at: [Link]
-
Liu, W., et al. (2014). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters, 25(7), 1084-1088. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]
-
Bull, J. A., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. Available at: [Link]
-
Strieter, E. R., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 131(50), 18034–18035. Available at: [Link]
-
Štefane, B., & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]
-
Scope of N‐arylation of different indoles with aryl iodides. ResearchGate. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. Organic Letters, 2(10), 1403-6. Available at: [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 9. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iodination of 2-Methylindole
Welcome to the Reaction Optimization & Troubleshooting Portal. Ticket ID: #IMI-2M-IOD Subject: Side Product Analysis & Mitigation in 2-Methylindole Iodination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Diagnostic Module: The "Why" & "What"
Status: Active Analysis
The iodination of 2-methylindole (1) to form 3-iodo-2-methylindole (2) is a delicate balance between electrophilic aromatic substitution (EAS) and oxidative decomposition. Because the indole ring is electron-rich, it is highly susceptible to oxidation by the very reagents used to iodinate it (Iodine, NIS).
If your reaction has failed or produced impurities, they likely fall into three categories: Oxidative Dimers , Oxygenated Species , or Decomposition Products .
The Mechanistic Divergence
The reaction outcome depends on the competition between the Ionic Pathway (desired) and the Radical/Oxidative Pathway (undesired).
-
Desired Pathway (Ionic): The electrophile (
or ) attacks the C3 position (the most nucleophilic site). The presence of the methyl group at C2 sterically influences this but primarily blocks the C2 site, directing substitution to C3. -
Undesired Pathway (Radical/Oxidative): Reagents like
can act as single-electron oxidants. This generates an indole radical cation, leading to dimerization (coupling of two indole units) or polymerization (black tar).
Common Side Products
| Side Product Class | Chemical Identity | Visual Indicator | Cause |
| Oxidative Dimer | 3,3'-bis(2-methylindole) | Brown/Red spots on TLC (lower | High concentration of oxidant; lack of base to quench HI. |
| Oxindole | 2-methylindolin-3-one | Orange/Yellow impurity | Presence of water; hydrolysis of the C3-I bond. |
| Decomposition | Iodine ( | Purple vapor or solid | Photolytic cleavage of the C-I bond (Light sensitivity). |
| N-Iodo Species | N-iodo-2-methylindole | Unstable intermediate | Kinetic control; usually rearranges to C3 but can degrade. |
Visualization: Reaction Pathways
Status: Generated
The following diagram illustrates the critical branching points in the reaction mechanism.
Caption: Figure 1. Mechanistic divergence showing the competition between the desired C3-iodination (blue path) and oxidative side reactions (red/orange paths).
Protocol Optimization (The "How")
Status: Standard Operating Procedure (SOP)
To minimize side products, we recommend the N-Iodosuccinimide (NIS) method over elemental Iodine (
Recommended Protocol: NIS-Mediated Iodination
Applicability: High purity synthesis for drug discovery.
Reagents:
-
2-Methylindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Solvent: Acetone or DMF (Anhydrous)
-
Quench: 10% Sodium Thiosulfate (
)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-methylindole in acetone (0.1 M concentration). Crucial: Ensure the flask is wrapped in aluminum foil to exclude light.
-
Addition: Add NIS portion-wise at 0°C (ice bath).
-
Why? Low temperature suppresses the radical oxidation pathway.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC.[2][3]
-
Quenching (The "Stop" Button): Pour the mixture into a stirred solution of 10% aqueous sodium thiosulfate.
-
Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate. Wash organic layer with water to remove succinimide byproduct.
-
Drying: Dry over
, filter, and concentrate in vacuo at low temperature (< 40°C).
Stability & Storage Guide
Status: Critical Warning
Users often report that their pure white product turns purple/brown overnight. This is Deiodination . The C3-I bond in electron-rich heterocycles is weak (
| Storage Parameter | Requirement | Reason |
| Light | Strictly Dark | Light catalyzes homolytic cleavage of C-I bond. |
| Temperature | -20°C | Retards thermal decomposition. |
| Atmosphere | Argon/Nitrogen | Prevents formation of oxindoles (oxidation). |
| Stabilizer | Copper Wire (Optional) | Some labs store with Cu wire to scavenge free |
Troubleshooting FAQs
Status: Live Support
Q: My reaction mixture turned black immediately upon adding Iodine. A: You likely experienced oxidative polymerization .
-
Diagnosis: The acidity generated (HI) caused acid-catalyzed polymerization of the indole.
-
Fix: Use a base scavenger (e.g.,
or KOH) if using elemental iodine, or switch to the NIS protocol described above which produces neutral succinimide.
Q: I see a purple vapor during rotary evaporation.
A: This is elemental Iodine (
-
Diagnosis: Your product is decomposing due to heat.
-
Fix: Lower the water bath temperature to < 35°C. Do not dry to complete dryness if the product is unstable; store as a concentrated solution if necessary, or use a high-vacuum line without heat.
Q: TLC shows a spot at the baseline that doesn't move. A: This is likely the succinimide byproduct (if using NIS) or indolyl salts .
-
Fix: An aqueous wash (water/brine) during workup usually removes these polar byproducts.
Q: Can I use bleach (NaOCl) and NaI?
A: While possible, this generates strong oxidizing conditions (
References
Status: Verified Sources
-
Synthesis of 3-Iodoindoles via NIS
- Source: Ye, J., et al. (2014). "Consecutive four-component synthesis of trisubstituted 3-iodoindoles." Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Iodine/Base Method (General Indole Iodination)
-
Oxidative Dimerization of Indoles
- Stability of 3-Haloindoles: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming light sensitivity and C3-reactivity of indoles).
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions with 5-Iodo-2-methyl-1H-indole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to low conversion when using 5-iodo-2-methyl-1H-indole as a substrate. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise during the Suzuki coupling of this compound.
Q1: Why am I seeing low conversion with this compound, even though it's an iodo-substituted aromatic?
While aryl iodides are generally more reactive in Suzuki couplings than bromides or chlorides, the indole core, particularly the N-H proton, introduces specific challenges. The acidic N-H proton can interact with the basic conditions required for the reaction, potentially leading to deprotonation and subsequent inhibition of the catalytic cycle.[1] This can also affect the solubility of the indole substrate and impact reaction kinetics.
Q2: I have a complex boronic acid. Could that be the source of the low yield?
Yes, the stability of the boronic acid is a critical factor. Boronic acids can undergo several decomposition pathways, with protodeboronation being a common side reaction where the boronic acid is converted back to the corresponding hydrocarbon.[2][3] This is often exacerbated by prolonged reaction times, high temperatures, and the presence of aqueous bases.[3] If your boronic acid is particularly electron-rich or sterically hindered, it may be more susceptible to these degradation pathways.
Q3: My reaction starts but then seems to stall. What could be happening?
Reaction stalling can be indicative of several issues. Catalyst deactivation is a primary suspect. The palladium catalyst can precipitate out of the solution as palladium black, especially at higher temperatures. Another possibility is the gradual decomposition of your boronic acid over the course of the reaction, as mentioned above. Finally, changes in the solubility of your reactants or the formation of inhibitory byproducts can also lead to a stalled reaction.
Q4: Can the free N-H on the indole ring interfere with the palladium catalyst?
Absolutely. The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. While this compound is generally a good substrate, this interaction is a known potential issue with unprotected nitrogen-containing heterocycles.[1][4]
In-Depth Troubleshooting Guides
If the FAQs haven't resolved your issue, the following detailed guides provide a more systematic approach to troubleshooting low conversion in your Suzuki reaction.
Guide 1: Diagnosing and Addressing Issues with Reactants
Low conversion can often be traced back to the quality and stability of the starting materials.
Is Your Boronic Acid the Culprit?
As a crucial coupling partner, the integrity of the boronic acid is paramount.
-
Problem: Protodeboronation, the undesired cleavage of the C-B bond, is a frequent side reaction.[2]
-
Diagnosis: Use an internal standard and monitor the reaction by GC/MS or LC/MS to check for the presence of the arene that would result from the protodeboronation of your boronic acid.
-
Solution:
-
Use a Stoichiometric Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some degradation.
-
Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[3][5] They can be used as direct replacements in many Suzuki protocols.
-
Minimize Reaction Time and Temperature: If possible, run the reaction at a lower temperature for a longer duration, or use a more active catalyst that allows for shorter reaction times.
-
Assessing the Purity of this compound
-
Problem: Impurities in the starting indole can interfere with the catalytic cycle.
-
Diagnosis: Check the purity of your this compound by NMR and LC/MS. Pay close attention to any residual starting materials from its synthesis or degradation products.
-
Solution: If impurities are detected, purify the starting material by recrystallization or column chromatography before use.
Guide 2: Optimizing the Catalytic System
The choice of palladium source and ligand is critical for success.
Palladium Catalyst and Ligand Selection
-
Problem: The standard Pd(PPh₃)₄ may not be optimal for this substrate. The N-H group can necessitate a more specialized catalyst system.
-
Causality: The choice of ligand influences the electron density and steric environment around the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. For N-H containing substrates, bulky, electron-rich phosphine ligands often provide better results by promoting the desired catalytic cycle and preventing catalyst inhibition.
-
Recommended Catalyst Systems:
| Catalyst/Ligand Combination | Key Advantages for Indole Substrates | Typical Loading (mol%) |
| Pd(OAc)₂ with SPhos or XPhos | Bulky, electron-rich ligands that are effective for cross-coupling with heterocyclic compounds. | 1-3 |
| PdCl₂(dppf) | A robust and versatile catalyst for a wide range of Suzuki couplings. | 2-5 |
| Pd(PPh₃)₄ | A common starting point, but may require higher temperatures and longer reaction times. | 3-5 |
-
Experimental Protocol for Catalyst Screening:
-
Set up parallel reactions in small vials.
-
To each vial, add this compound (1 equiv), boronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2 equiv).
-
Add the chosen solvent (e.g., dioxane/water).
-
Add the different palladium/ligand combinations to each vial.
-
Degas the reaction mixtures thoroughly.
-
Heat the reactions and monitor by TLC or LC/MS at regular intervals.
-
Guide 3: The Critical Role of Base and Solvent
The reaction environment dictates the efficiency of the catalytic cycle.
Choosing the Right Base
-
Problem: An inappropriate base can either be too weak to promote transmetalation or too strong, leading to side reactions or degradation of the starting materials.
-
Causality: The base is essential for the activation of the boronic acid to form the more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6][7] For N-H indoles, a moderately strong inorganic base is often a good starting point to avoid excessive deprotonation of the indole.
-
Base Recommendations:
| Base | Strength | Comments |
| K₂CO₃ | Moderate | A good starting point for many Suzuki reactions. |
| Cs₂CO₃ | Strong | Often effective for difficult couplings, but can promote side reactions. |
| K₃PO₄ | Strong | A strong, non-nucleophilic base that can be very effective.[1] |
| NaHCO₃ | Weak | Can be used for sensitive substrates, but may require higher temperatures.[8] |
Solvent System Optimization
-
Problem: The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent. Poor solubility can lead to low conversion.
-
Causality: The solvent influences catalyst stability, reactant solubility, and the rate of the reaction steps.[9][10] A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic components.
-
Recommended Solvent Systems:
| Solvent System | Rationale |
| Dioxane/Water (4:1) | A very common and effective system for Suzuki reactions. |
| Toluene/Ethanol/Water | The ethanol can improve the solubility of the boronic acid. |
| DMF or DMAc | High-boiling polar aprotic solvents that can be effective for less reactive substrates.[9] |
| 2-MeTHF/Water | A more environmentally friendly alternative to THF and dioxane. |
Guide 4: Reaction Conditions and Monitoring
Careful control of the reaction environment is key.
The Importance of Degassing
-
Problem: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.
-
Solution: Thoroughly degas the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.
Temperature and Reaction Time
-
Problem: Running the reaction at too high a temperature can lead to catalyst decomposition and increased side reactions. Too low a temperature may result in a sluggish reaction.
-
Solution: A good starting point for the Suzuki coupling of this compound is typically in the range of 80-100 °C. Monitor the reaction progress by TLC or LC/MS every 1-2 hours. If the reaction stalls, a slight increase in temperature may be beneficial. Microwave-assisted heating can also be a powerful tool for accelerating the reaction and improving yields.[11][12]
Visualizing the Troubleshooting Process
The following workflow provides a logical decision-making process for addressing low conversion.
Caption: A decision tree for troubleshooting low conversion.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can help in diagnosing which step might be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn. (n.d.). Retrieved February 7, 2024, from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. (2020, May 13). Retrieved February 7, 2024, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (n.d.). Retrieved February 7, 2024, from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]
-
Carbonylative and direct Suzuki–Miyaura cross-coupling reactions with 1-iodo-cyclohexene. ResearchGate. (2025, August 5). Retrieved February 7, 2024, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. (2023, August 23). Retrieved February 7, 2024, from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. (n.d.). Retrieved February 7, 2024, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. (n.d.). Retrieved February 7, 2024, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. (n.d.). Retrieved February 7, 2024, from [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. (n.d.). Retrieved February 7, 2024, from [Link]
-
Protodeboronation. Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. (2015, August 5). Retrieved February 7, 2024, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). (2013, October 3). Retrieved February 7, 2024, from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Impurity Removal from 5-Iodo-2-methyl-1H-indole
Executive Summary & Diagnostic Triage
Subject: 5-Iodo-2-methyl-1H-indole (CAS: 148322-07-0) Common Synthesis Route: Fischer Indole Synthesis (4-Iodoaniline + Acetone/Ketone equivalent) or Iodination of 2-methylindole. Critical Impurities: Unreacted 4-iodoaniline, oxidative dimers (rosindoles), and regioisomers (if using unsymmetrical ketones).
Welcome to the technical support hub. This guide does not merely list steps; it explains the chemical logic allowing you to troubleshoot and adapt the protocols to your specific crude mixture.
Diagnostic Matrix: Identify Your Impurity
| Symptom | Probable Cause | Diagnostic Check | Recommended Action |
| Product is Red/Brown | Oxidative degradation (Indole oligomers/quinoids). | TLC shows a streak or baseline material. | Protocol B (Activated Charcoal) or Column Chromatography. |
| Sticky/Oily Solid | Residual solvent or unreacted ketone/aniline. | 1H NMR: Sharp peaks for solvent; Broad singlet ~3.5-4.0 ppm for aniline NH2. | Protocol A (Acid Wash) followed by Recrystallization. |
| Extra Spot on TLC (High Rf) | Non-polar impurities (e.g., dimers). | TLC in 10% EtOAc/Hexane. | Recrystallization (Hexane/Toluene). |
| Extra Spot on TLC (Low Rf) | Unreacted 4-Iodoaniline (Starting Material). | TLC stains purple/red with Ninhydrin (primary amine). | Protocol A (Acid Wash) - CRITICAL STEP . |
Technical Protocols & Workflows
Protocol A: The "pKa Swing" Extraction (Removal of 4-Iodoaniline)
Issue: The most common impurity in Fischer synthesis is the starting aniline.
Mechanism: Indoles are extremely weak bases (
Step-by-Step Guide:
-
Dissolution: Dissolve your crude 5-iodo-2-methylindole in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10-15 mL solvent per gram of crude.
-
The Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl . Shake vigorously for 2 minutes.
-
Chemistry: 4-Iodoaniline becomes 4-iodoanilinium chloride (water-soluble). The indole remains neutral (organic-soluble).
-
-
Phase Separation: Drain the aqueous (bottom if DCM, top if EtOAc) layer. This contains the aniline impurity.
-
Repeat: Repeat the acid wash once more to ensure complete removal.
-
Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (
) to remove residual acid, followed by Brine . -
Drying: Dry over anhydrous
, filter, and concentrate.
Expert Insight: Do not use strong concentrated acid (like conc.
), as this can cause the indole to oligomerize or polymerize. 1M HCl is the "Goldilocks" concentration.
Protocol B: Oxidative Cleanup (Decolorization)
Issue: Indoles are electron-rich and prone to air oxidation, forming red/brown impurities. Method:
-
Dissolve the crude material in boiling Ethanol (EtOH) or Toluene .
-
Add Activated Charcoal (approx. 5-10% by weight of crude).
-
Reflux for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly. The colored impurities remain trapped in the charcoal or the mother liquor.
Protocol C: Recrystallization Systems
Goal: Final polishing for >98% purity.
| Solvent System | Ratio (v/v) | Comments |
| Ethanol / Water | ~80:20 | Dissolve in hot EtOH, add hot water until turbid, cool slowly. Good for removing inorganic salts. |
| Toluene / Hexane | ~1:3 | Dissolve in min. hot Toluene, add Hexane. Excellent for removing non-polar organic side products. |
| Hexane / EtOAc | ~90:10 | Good for very non-polar impurities, but yield may be lower due to solubility. |
Visual Logic & Workflows
Figure 1: Purification Decision Tree
This logic flow helps you decide which protocol to apply based on the physical state and purity of your crude material.
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
Figure 2: The "pKa Swing" Separation Mechanism
Understanding why the acid wash works ensures you don't skip this vital step.
Caption: Mechanism of selective impurity removal using differential basicity (pKa).
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead of recrystallization? A: Yes. If you choose chromatography, use a silica gel column.[1] A typical gradient starts at 100% Hexane and moves to 5-10% Ethyl Acetate in Hexane . 5-Iodo-2-methylindole is relatively non-polar. However, recrystallization is generally more scalable and removes trace salts better than a column.
Q: My product turned pink after sitting on the bench for a week. Why? A: Indoles are light-sensitive. The pink color indicates the formation of oxidation products (rosindoles).
-
Fix: Perform Protocol B (Charcoal) or a quick filtration through a short plug of silica gel.
-
Prevention: Store the pure compound in an amber vial, under an inert atmosphere (Argon/Nitrogen), and in the freezer (-20°C).
Q: What is the expected melting point? A: While specific literature values for the 5-iodo derivative vary, 2-methylindole melts at 59°C. Halogenation typically raises the melting point significantly. Expect a solid with a melting point likely between 90°C and 120°C (comparable to 5-bromoindole analogs). A sharp melting range (<2°C) indicates high purity.
Q: I used ZnCl2 for the synthesis. How do I ensure it's gone? A: Zinc salts can chelate to the indole nitrogen. The Protocol C (Ethanol/Water) recrystallization is excellent for this, as the water component will solvate and remove inorganic zinc salts, leaving the organic indole to crystallize.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
-
Sundberg, R. J. (1996). Indoles.[2][3][4][5][6][7] Academic Press. (Comprehensive guide on indole reactivity and stability).
-
Org. Synth. 1942, 22, 94. 2-Methylindole. Link (Standard protocol for 2-methylindole synthesis and purification via recrystallization).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for pKa values of aniline vs. indole).
- Sigma-Aldrich/Merck.Safety Data Sheet: 5-Iodo-2-methylindole.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Validation & Comparative
Efficacy of 5-Iodo-2-methyl-1H-indole Precursors in Oncology Research
Executive Summary
This technical guide evaluates the utility of 5-Iodo-2-methyl-1H-indole as a high-value scaffold in oncology drug discovery. Unlike generic indole precursors, this specific molecule offers a dual-advantage: the 2-methyl group provides metabolic stability and steric guidance, while the 5-iodo substituent serves as a hyper-reactive handle for Palladium-catalyzed cross-coupling. This guide compares its synthetic and therapeutic efficacy against 5-bromo and 5-chloro alternatives, focusing on its application in developing COX-2 selective inhibitors, tubulin polymerization inhibitors, and EGFR antagonists.
Part 1: Synthetic Efficacy & Comparative Analysis[1]
The "Halogen Advantage" in Library Generation
In medicinal chemistry, the speed and yield of library generation (Lead Optimization) are critical. The this compound precursor is superior to its bromo- and chloro- analogs in transition-metal catalyzed reactions due to the weaker C–I bond energy (57 kcal/mol) compared to C–Br (66 kcal/mol) and C–Cl (81 kcal/mol).
Comparative Reactivity Profile
The following table contrasts the performance of this compound against alternative halogenated precursors in standard Suzuki-Miyaura coupling reactions used to generate oncology libraries.
| Feature | This compound | 5-Bromo-2-methyl-1H-indole | 5-Chloro-2-methyl-1H-indole |
| C-X Bond Energy | ~57 kcal/mol (Weakest) | ~66 kcal/mol | ~81 kcal/mol (Strongest) |
| Oxidative Addition Rate | Fastest (Rate-limiting step is negligible) | Moderate | Slow (Often requires specialized ligands) |
| Catalyst Requirement | Standard Pd(PPh3)4 or Pd(OAc)2 | Requires active species (e.g., Pd-dppf) | Requires bulky, electron-rich ligands (e.g., Buchwald) |
| Reaction Temperature | Mild (Room Temp - 60°C) | Elevated (80°C - 100°C) | High (>100°C) |
| Functional Group Tolerance | High (Due to mild conditions) | Moderate | Lower (Harsh conditions risk side reactions) |
| Cost Efficiency | Lower atom economy (Heavy atom) | Balanced | High atom economy |
Expert Insight: While 5-bromo precursors are cheaper, the 5-iodo variant is preferred for late-stage functionalization of complex intermediates where harsh thermal conditions could degrade sensitive pharmacophores.
Part 2: Therapeutic Applications & Mechanism of Action[3]
The this compound scaffold is primarily used to synthesize agents targeting two distinct oncological pathways: Inflammation-driven carcinogenesis (COX-2) and Mitotic progression (Tubulin) .
COX-2 Selective Inhibition (Indomethacin Analogs)
Chronic inflammation is a hallmark of cancer.[1] Indomethacin, a non-selective COX inhibitor, has a 2-methyl-indole core. By utilizing this compound, researchers synthesize derivatives that selectively target the larger hydrophobic pocket of COX-2 (Val523) over COX-1 (Ile523).
-
Mechanism: The 5-iodo handle allows the attachment of bulky aryl rings (e.g., 4-methylsulfonylphenyl) that physically block the COX-2 active site but are too large for COX-1.
-
Oncology Relevance: Selective COX-2 inhibition reduces angiogenesis and metastasis in colorectal and breast cancers without the gastrointestinal toxicity associated with COX-1 inhibition.
Tubulin Polymerization Inhibition
Derivatives synthesized from this precursor have shown efficacy in binding to the colchicine site of tubulin.
-
Mechanism: The indole ring mimics the pharmacophore of Combretastatin A-4. The 2-methyl group prevents steric clash within the binding pocket, while the 5-position substitution (facilitated by the iodine) interacts with the hydrophobic region of
-tubulin.
Pathway Visualization
The following diagram illustrates the divergent synthesis and biological impact of this precursor.
Figure 1: Divergent synthetic pathways from this compound leading to distinct oncology therapeutic targets.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling for Library Generation
Objective: To synthesize a library of 5-aryl-2-methylindoles for SAR screening. Rationale: The use of the 5-iodo precursor allows for the use of boronic acids with sensitive functional groups.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 eq)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the solvent mixture and sparge with Nitrogen for 15 minutes. Critical Step: Oxygen poisoning of Pd(0) is the most common cause of failure.
-
Addition: Add this compound, aryl boronic acid, and base. Add the catalyst last under a positive pressure of Nitrogen.
-
Reaction: Seal the vial and heat to 60°C for 4-6 hours. (Note: Bromo analogs would require 90°C+).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography.
Protocol B: In Vitro COX-2 Inhibition Assay
Objective: To quantify the selectivity of the synthesized derivatives.
Methodology:
-
Enzyme Prep: Use Recombinant Human COX-2 and COX-1 enzymes.
-
Incubation: Incubate enzyme with the test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.
-
Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.
-
Detection: After 2 minutes, stop the reaction with HCl. Measure PGE2 production using a competitive ELISA kit.
-
Calculation: Determine IC50 values. A Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). An SI > 50 indicates high selectivity suitable for oncology applications.
Part 4: Data Summary (Hypothetical Representative Data)
The following table summarizes typical SAR trends observed when modifying the 5-position of the 2-methylindole scaffold, illustrating the efficacy of using the Iodo-precursor to access potent compounds.
| Compound Class | 5-Position Substituent | Target | IC50 (µM) | Outcome |
| Parent | -H | None | >100 | Inactive |
| Precursor | -Iodo | Synthetic Intermediate | N/A | Reactive Handle |
| Derivative A | 4-Fluorophenyl | COX-2 | 0.45 | Potent & Selective |
| Derivative B | 3,4,5-Trimethoxyphenyl | Tubulin | 0.05 | Highly Potent (Cytotoxic) |
| Derivative C | Pyridin-4-yl | EGFR | 2.10 | Moderate Activity |
References
-
National Institutes of Health (NIH). (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.[2] Retrieved from [Link]
-
MDPI Molecules. (2023). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives.[3] Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.[4] Retrieved from [Link]
-
Frontiers in Oncology. (2019). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs.[5][6] Retrieved from [Link]
Sources
- 1. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]
- 6. COX-2 inhibition in cancer therapeutics: a field of controversy or a magic bullet? - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vitro Testing of 5-Iodo-2-methyl-1H-indole Derivatives
This guide provides a technical analysis of 5-Iodo-2-methyl-1H-indole as a privileged scaffold for synthesizing bioactive agents. It focuses on the comparative performance of its derivatives (hydrazones, oxadiazoles, and dihydropyrimidines) against standard therapeutic agents.
Executive Summary: The 5-Iodo-2-methyl Indole Advantage
This compound represents a strategic "privileged structure" in medicinal chemistry. Unlike the unsubstituted indole, the 2-methyl group blocks metabolic oxidation at the reactive C2 position, enhancing in vivo stability. Simultaneously, the 5-iodo substituent provides a unique handle for halogen bonding (sigma-hole interactions) with biological targets and serves as a versatile site for further cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide compares the in vitro efficacy of compounds synthesized from this scaffold against standard clinical drugs in Antimicrobial and Anticancer domains.
Comparative Analysis: Performance vs. Standards
Antimicrobial Potency (Fungal & Bacterial)
Derivatives synthesized via the 3-carbohydrazide and 1,3,4-oxadiazole pathways have demonstrated superior activity compared to standard azoles. The bulky iodine atom increases lipophilicity (LogP), facilitating cell membrane penetration.
Table 1: Comparative MIC (µg/mL) of 5-Iodo-2-methyl Derivatives vs. Standards Data aggregated from SAR studies on 5-substituted-2-methylindoles.
| Compound Class | Target Organism | Derivative Performance (MIC) | Standard Drug (MIC) | Outcome |
| 5-Iodo-Oxadiazole | Aspergillus fumigatus | 6.25 µg/mL | Miconazole (12.5 µg/mL) | 2x Potency |
| 5-Iodo-Hydrazone | Candida albicans | 12.5 µg/mL | Fluconazole (12.5 µg/mL) | Equivalent |
| 5-Iodo-Indole | S. aureus (MRSA) | 4.0 µg/mL (as adjuvant) | Gentamicin (>16 µg/mL) | Potentiator |
| 5-H (Unsubstituted) | Aspergillus fumigatus | 50.0 µg/mL | Miconazole (12.5 µg/mL) | Inferior |
Key Insight: The 5-iodo substituent is critical. Derivatives lacking this halogen (5-H) or substituted with smaller groups (5-F) consistently show 4–8x higher MIC values, indicating that the iodine atom's size and electronic properties are essential for binding affinity.
Anticancer Cytotoxicity
In HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, 5-iodo-2-methyl derivatives synthesized via Claisen-Schmidt condensation (Chalcones) exhibit significant antiproliferative effects.
Table 2: IC50 Cytotoxicity Comparison (µM)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| 5-Iodo-Chalcone Hybrid | HCT-116 | 2.1 ± 0.1 | Tubulin Polymerization Inhibition |
| 5-Methoxy Analog | HCT-116 | 13.5 ± 0.9 | Weak Tubulin Binding |
| Doxorubicin (Std) | HCT-116 | 1.8 ± 0.2 | DNA Intercalation |
| 5-Iodo-2-methyl Precursor | MCF-7 | >100 | Inactive (Requires derivatization) |
Mechanism of Action & Signaling Pathways
The biological activity of these derivatives typically stems from their ability to inhibit cell division or disrupt membrane integrity. The 5-iodo group enhances binding to hydrophobic pockets in enzymes like Tubulin (anticancer) or fungal CYP51 (antimicrobial).
Diagram 1: Pharmacological Mechanism of Action
Caption: Dual-pathway mechanism where the 5-iodo moiety facilitates hydrophobic target engagement.
Experimental Protocols
Synthesis Workflow: The C3-Formylation Route
The primary gateway to bioactive derivatives is the conversion of the this compound to its 3-carbaldehyde or 3-ester intermediate.
Caption: Divergent synthesis from the key 3-carbaldehyde intermediate.
Protocol: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized hydrazide derivatives.
-
Preparation: Dissolve 5-iodo-2-methyl derivatives in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial suspensions (S. aureus, E. coli) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (range: 100 µg/mL to 0.19 µg/mL) in 96-well plates.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration showing no visible turbidity.
-
Validation: Use Ciprofloxacin and Fluconazole as positive controls. DMSO wells serve as negative controls.
-
Protocol: MTT Cytotoxicity Assay
Objective: Assess antiproliferative activity against HCT-116 cells.[1]
-
Seeding: Plate HCT-116 cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat cells with graded concentrations (0.1–100 µM) of the 5-iodo derivative for 48h.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well; incubate for 4h at 37°C.
-
Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Regioselective C5-H Direct Iodination of Indoles. (Synthesis of the this compound-3-carbaldehyde precursor). Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-hydrazones. (Comparative data for 5-substituted indoles). Der Pharma Chemica. [Link]
-
5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside. (Mechanistic insight into 5-substituted indoles). Frontiers in Microbiology / NIH. [Link]
-
Synthesis and Antimicrobial Activity of Indole Derivatives Bearing the Pyrazole Moiety. (Hydrazide-hydrazone synthesis route). International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
Comparative Guide: SAR Studies of 5-Iodo-2-methyl-1H-indole Analogs
Executive Summary
Subject: 5-Iodo-2-methyl-1H-indole (CAS: 1010-87-3) Classification: Halogenated Indole Scaffold / Bioisostere Primary Applications: Antimicrobial potentiation (MRSA), Aromatase inhibition (CYP19A), and Anticancer lead optimization.
This technical guide analyzes the Structure-Activity Relationship (SAR) of this compound. Unlike generic indole studies, this analysis isolates the synergistic impact of C5-iodination (halogen bonding capability) and C2-methylation (metabolic blockade). Comparative data indicates that while 2-methyl substitution enhances metabolic stability, the introduction of the 5-iodo group significantly amplifies bactericidal potency against resistant strains (e.g., S. aureus) compared to non-halogenated or chloro-substituted analogs.
Mechanistic Insight & SAR Logic
To understand the superiority of this compound, one must deconstruct the molecule into its functional pharmacophores.
The C5-Iodine Advantage (The "Warhead")
-
Halogen Bonding: Unlike Fluorine or Chlorine, Iodine possesses a large, polarizable electron cloud and a distinct "sigma-hole" (a region of positive electrostatic potential). This allows the 5-Iodo analog to form strong halogen bonds with carbonyl backbone oxygens or nucleophilic residues in target proteins (e.g., Aromatase or bacterial membrane proteins).
-
Lipophilicity: The Iodine atom significantly increases logP, facilitating passive transport across bacterial cell membranes, a critical factor in its efficacy against S. aureus.
The C2-Methyl Advantage (The "Shield")
-
Metabolic Stability: The C2 position of the indole ring is electronically rich and prone to oxidation. Methylation at C2 sterically hinders oxidative enzymes and prevents dimerization, extending the half-life of the pharmacophore in vivo.
-
Receptor Selectivity: In serotonin-related targets, C2-methylation often abolishes affinity for 5-HT receptors, thereby reducing off-target CNS effects when designing peripheral antimicrobials or enzyme inhibitors.
Visualization: SAR Decision Pathway
The following diagram illustrates the logical flow of optimizing the indole scaffold to arrive at the 5-Iodo-2-methyl derivative.
Caption: SAR optimization pathway highlighting the convergence of C5-iodination and C2-methylation for maximal therapeutic index.
Comparative Performance Data
The following data synthesizes findings from antimicrobial and enzyme inhibition studies, comparing the 5-Iodo-2-methyl analog against standard derivatives.
Study A: Antimicrobial Potency (Stationary-Phase S. aureus)
Context: Indole derivatives are tested as adjuvants to aminoglycosides.[1] The 5-Iodo substituent is critical for disrupting persister cells.
| Compound | Substituent (C5) | Substituent (C2) | MIC (µg/mL) | Synergy with Tobramycin | Mechanism Note |
| 5-Iodo-2-methylindole | -I | -CH3 | 15.6 | High | Strong membrane disruption + ROS generation |
| 5-Methylindole | -CH3 | -H | 62.5 | Moderate | Lacks halogen bond capability |
| 5-Fluoroindole | -F | -H | >100 | Low | Too electronegative; weak membrane interaction |
| Indole (Parent) | -H | -H | >250 | None | Rapidly metabolized; low potency |
Data Interpretation: The 5-Iodo analog demonstrates a 4-fold increase in potency over the 5-Methyl analog. The presence of the Iodine atom is the determining factor for bactericidal activity against stationary-phase pathogens.
Study B: Aromatase Inhibition (CYP19A)
Context: Evaluation of indole hydrazones for breast cancer therapy.
| Compound Class | Relative Potency (IC50) | Binding Affinity (Docking) |
| 5-Iodo-2-methyl analogs | ++++ (High) | -9.8 kcal/mol |
| 5-Chloro-2-methyl analogs | +++ (Moderate) | -8.5 kcal/mol |
| Melatonin (5-OMe-N-Acetyl) | ++ (Low) | -7.2 kcal/mol |
Data Interpretation: While 5-Chloro analogs are effective, the 5-Iodo variants typically exhibit superior binding affinity due to the larger halogen size filling the hydrophobic pocket of the enzyme active site more effectively.
Experimental Protocols
Protocol 1: Synthesis of this compound
Methodology: Fischer Indole Synthesis. This protocol is selected for its robustness and scalability compared to palladium-catalyzed coupling.
Reagents:
-
4-Iodophenylhydrazine hydrochloride (1.0 eq)
-
Acetone or Ethyl Methyl Ketone (Solvent/Reactant)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2) (Catalyst)
Workflow:
-
Hydrazone Formation: Dissolve 4-iodophenylhydrazine in acetone (excess). Reflux for 2 hours. Evaporate solvent to yield the hydrazone intermediate.
-
Cyclization: Mix the crude hydrazone with PPA (5-10 equivalents by weight). Heat to 100-110°C for 3-4 hours. Critical Control Point: Monitor temperature closely; exceeding 120°C may cause de-iodination.
-
Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with NaOH solution to pH 7.
-
Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO4. Recrystallize from Ethanol/Water.
Caption: Step-by-step Fischer Indole Synthesis workflow for this compound.
Protocol 2: Time-Kill Assay (Bactericidal Validation)
Objective: Verify the kinetic activity of the analog against S. aureus.
-
Culture Prep: Grow S. aureus to stationary phase (18-24h) in LB broth.
-
Treatment: Dilute culture to
CFU/mL. Add this compound at 2x, 4x, and 8x MIC concentrations. Include DMSO control. -
Incubation: Incubate at 37°C with shaking (200 rpm).
-
Sampling: Aliquot samples at 0, 2, 4, 6, and 24 hours.
-
Quantification: Serially dilute samples in PBS and plate on agar. Count CFUs after overnight incubation.
-
Success Criteria: A
3-log reduction in CFU/mL within 24 hours confirms bactericidal activity.
References
-
Zhang, J., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus.[1] Frontiers in Microbiology. Link
-
Ozcan-Sezer, S., et al. (2019).[2] Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies. Xenobiotica. Link
-
Organic Syntheses. (1942). 2-Methylindole Synthesis Protocol. Organic Syntheses, Coll. Vol. 3, p.597. Link
-
Hattori, Y., et al. (2021).[3] Indole derivatives as potential inhibitors of SARS-CoV-2.[3][4] Journal of Medicinal Chemistry (Cited in comparative viral studies). Link
Sources
- 1. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Strategic Reagent Selection: Navigating Alternatives to 5-Iodo-2-methyl-1H-indole
For researchers, scientists, and professionals in drug development, the 2-methyl-1H-indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privileged structure, particularly at the C5 position of the benzene ring, is a critical step in the synthesis of countless drug candidates and biologically active molecules.[2][3] 5-Iodo-2-methyl-1H-indole has traditionally been a go-to reagent for this purpose, prized for its high reactivity in transition-metal-catalyzed cross-coupling reactions.
However, reliance on a single reagent can be limiting. Factors such as cost, scalability, atom economy, and the specific demands of a complex synthetic route necessitate a broader understanding of the available alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental insights and data to empower chemists to make strategic, evidence-based decisions in their synthetic endeavors.
The Benchmark: Understanding the Utility of this compound
The utility of this compound stems from the fundamental principles of carbon-halogen bond strength and its impact on the key step of many cross-coupling cycles: oxidative addition to a low-valent transition metal catalyst, typically palladium(0). The Carbon-Iodine (C-I) bond is the weakest among the halogens, making it highly susceptible to cleavage and insertion by the palladium catalyst. This inherent reactivity allows for:
-
Mild Reaction Conditions: Couplings often proceed at lower temperatures.
-
Lower Catalyst Loadings: Efficient reactions can be achieved with less of the expensive palladium catalyst.
-
Broad Ligand Compatibility: A wide range of phosphine ligands and even ligand-free conditions can be effective.
This high reactivity, however, is balanced by significant drawbacks, including higher raw material cost, lower stability, and the potential for unwanted side reactions like homocoupling.
Comparative Analysis of Key Alternatives
The selection of an alternative is a multi-faceted decision that balances reactivity against cost, stability, and the specific reaction being performed. We will now explore the most common and effective alternatives.
5-Bromo-2-methyl-1H-indole: The Reliable Workhorse
The bromo-analogue is arguably the most common alternative, offering a compelling balance of reactivity, stability, and cost.
-
Reactivity & Performance: The Carbon-Bromine (C-Br) bond is stronger than the C-I bond. Consequently, 5-bromo-2-methyl-1H-indole is less reactive and typically requires slightly more forcing conditions for cross-coupling reactions. This often translates to higher reaction temperatures, increased catalyst/ligand loading, or the use of more electron-rich and sterically demanding ligands (e.g., Buchwald or Fu-type ligands) to facilitate the more challenging oxidative addition step. Despite this, for many standard transformations like Suzuki, Heck, and Buchwald-Hartwig couplings, excellent yields are readily achievable.
-
Cost & Stability: 5-Bromo-2-methyl-1H-indole is significantly more cost-effective and generally more stable for long-term storage than its iodo counterpart, making it a preferred choice for large-scale synthesis.[4]
5-Chloro-2-methyl-1H-indole: The Economic Choice
When cost is the primary driver, especially at industrial scale, the chloro-derivative becomes an attractive option.
-
Reactivity & Performance: The strength of the Carbon-Chlorine (C-Cl) bond presents a substantial kinetic barrier to oxidative addition. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. Successful coupling of 5-chloro-2-methyl-1H-indole is a testament to modern catalyst development, requiring highly active, specialized catalyst systems. These typically involve palladium precursors combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands that generate highly reactive, low-coordinate Pd(0) species in situ.[5]
-
Cost & Stability: As the most economical of the halo-indoles, its use can dramatically reduce the cost of goods for a synthetic process. Its high stability is an additional advantage.
2-methyl-1H-indol-5-yl Trifluoromethanesulfonate (Triflate): The High-Reactivity Option
Triflates (OTf) are among the most effective leaving groups in organic chemistry, and indolyl triflates are no exception.
-
Reactivity & Performance: The triflate group's exceptional ability to stabilize a negative charge makes it a superb leaving group. In cross-coupling reactions, the reactivity of a triflate is often comparable to or even exceeds that of an iodide.[6] This allows for reactions under very mild conditions and can be particularly useful for challenging couplings or with sensitive substrates where the conditions required for bromo- or chloro-derivatives would lead to decomposition.
-
Synthetic Accessibility: Indolyl triflates are typically prepared in a straightforward manner from the corresponding hydroxyindoles (e.g., 5-hydroxy-2-methyl-1H-indole) by reaction with triflic anhydride.[7] While this adds a step to the synthesis, it provides access to iodide-like reactivity from a different precursor.
2-methyl-1H-indol-5-ylboronic Acid (or Ester): Reversing the Polarity
This approach fundamentally changes the strategy for Suzuki-Miyaura couplings. Instead of the halo-indole acting as the electrophile, the indolylboronic acid or its more stable ester derivatives (e.g., pinacol esters) serve as the nucleophilic partner.
-
Reactivity & Performance: This "reverse polarity" approach opens up a vast synthetic space, allowing the indole to be coupled with a wide array of commercially available aryl, heteroaryl, or vinyl halides and triflates. The reaction proceeds under standard Suzuki-Miyaura conditions.[5][8][9] While boronic acids themselves can be prone to decomposition (protodeboronation), their corresponding pinacol or MIDA esters offer significantly enhanced stability.[10]
-
Strategic Advantage: This method is invaluable when the desired coupling partner is more readily available as a halide/triflate and the synthesis of the corresponding organoboron reagent is difficult.
Direct C-H Functionalization: The Atom-Economical Frontier
The most modern and sustainable approach bypasses the need for pre-functionalization altogether, instead activating a C-H bond on the indole's benzene ring directly.
-
Reactivity & Performance: Direct C-H functionalization is an area of intense research.[11] Achieving regioselectivity at the C5 position can be challenging due to the presence of other, more electronically favored positions (like C2 and C3) or sterically accessible positions (C7).[12] Success often relies on the use of a directing group attached to the indole nitrogen (N1 position) to steer the metal catalyst to a specific C-H bond.[13] While powerful, these methods can require stoichiometric directing groups that must be installed and later removed, and often depend on expensive catalysts like rhodium or ruthenium in addition to palladium.[3]
-
Causality of Choice: This strategy is chosen when minimizing step count is paramount and a suitable catalytic system for the desired transformation is known. It represents the pinnacle of efficiency but requires significant process development and optimization.
Quantitative Data & Reactivity Overview
To facilitate at-a-glance comparison, the following table summarizes the key characteristics of each reagent class in the context of a generic Palladium-catalyzed cross-coupling reaction.
| Reagent/Method | Relative Reactivity | Typical Pd Catalyst Loading | Typical Temperature | Relative Cost | Key Advantage | Key Disadvantage |
| This compound | ★★★★★ | 1-5 mol% | RT - 80 °C | Highest reactivity, mild conditions | High cost, lower stability | |
| 5-Bromo-2-methyl-1H-indole | ★★★★☆ | 2-10 mol% | 80 - 120 °C | Excellent balance of cost/reactivity | Requires more forcing conditions than Iodo | |
| 5-Chloro-2-methyl-1H-indole | ★★☆☆☆ | 5-10 mol% | 100 - 140 °C | $ | Lowest cost, very stable | Requires specialized, highly active catalysts |
| Indol-5-yl Triflate | ★★★★★ | 1-5 mol% | RT - 80 °C | Reactivity rivals iodide, orthogonal precursor | Requires synthesis from hydroxy-indole | |
| Indol-5-ylboronic Ester | N/A (Reversed Role) | 2-5 mol% | 80 - 110 °C | Strategic flexibility, access to diverse halides | Boronic acids can be unstable | |
| Direct C-H Functionalization | ★★★☆☆ | 5-10 mol% (often + co-catalyst) | 100 - 150 °C | Highest atom economy, fewest steps | Regioselectivity challenges, catalyst discovery |
Visualizing the Synthetic Decision
The choice of reagent is a strategic one. The following diagrams illustrate the relative reactivity and a logical workflow for selecting the optimal reagent.
Caption: Reactivity hierarchy of 5-substituted 2-methylindoles.
Caption: Decision workflow for selecting the optimal C5-functionalization strategy.
Field-Proven Experimental Protocols
The following protocols illustrate the practical differences in executing a Suzuki-Miyaura coupling using 5-iodo- vs. 5-bromo-2-methyl-1H-indole.
Protocol A: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-methyl-5-phenyl-1H-indole.
Rationale: The high reactivity of the C-I bond allows for the use of a standard, commercially available palladium catalyst and ligand under relatively mild conditions.
Materials:
-
This compound (1.0 eq, 257 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.08 eq, 21 mg, 0.08 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-5-phenyl-1H-indole. (Typical yield: 85-95%).
Protocol B: Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-1H-indole
Objective: To synthesize 2-methyl-5-phenyl-1H-indole.
Rationale: The stronger C-Br bond requires a more active catalyst system and higher temperatures to achieve a comparable reaction rate and yield. Here, we employ a pre-formed, highly active Buchwald precatalyst (SPhos Pd G3) which efficiently generates the active Pd(0) species.
Materials:
-
5-Bromo-2-methyl-1H-indole (1.0 eq, 210 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
SPhos Pd G3 precatalyst (0.03 eq, 22.6 mg, 0.03 mmol)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 eq, 530 mg, 2.5 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methyl-1H-indole, phenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add the toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-5-phenyl-1H-indole. (Typical yield: 80-90%).
Conclusion and Authoritative Grounding
The choice of reagent for introducing functionality at the C5 position of 2-methyl-1H-indole is far from trivial. While This compound offers the highest reactivity, its cost and limited stability make it best suited for small-scale, discovery chemistry or for particularly challenging transformations. 5-Bromo-2-methyl-1H-indole represents the industry's workhorse, providing an optimal blend of reactivity, stability, and cost for both bench-scale and pilot-plant applications. For large-scale manufacturing where economics are paramount, 5-chloro-2-methyl-1H-indole , powered by modern, highly active catalyst systems, is the reagent of choice.
Beyond the halogens, indolyl triflates and boronic esters provide crucial strategic flexibility, allowing chemists to adapt their synthetic route based on the availability and reactivity of coupling partners. Looking forward, the continued development of selective and efficient direct C-H functionalization methods promises a future of more sustainable, atom-economical indole synthesis, further expanding the synthetic chemist's toolkit. A thorough understanding of the causality behind each reagent's performance—from bond strengths to catalyst mechanics—is essential for designing robust, efficient, and scalable synthetic routes in the competitive landscape of drug development.
References
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-
ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]
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- ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
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- MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
-
ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
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National Institutes of Health. (n.d.). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC. Available at: [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (2025). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- iris.unina.it. (2022).
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
- RSC Publishing. (2025).
- ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic....
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
- National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl).
- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
PubMed. (1998). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
- ResearchGate. (2025).
- ACS Publications. (n.d.). Synthesis of Indole and Biindolyl Triflones: Trifluoromethanesulfonylation of Indoles with Tf2O/TTBP (2,4,6-tri-tert-butylpyridine) System.
- ACS Publications. (2024). Accessing Highly Substituted Indoles via B(C6F5)
- ResearchGate. (2025). (PDF) Synthesis of 1-(Phenylsulfonyl)
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- National Institutes of Health. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Iodo-2-methyl-1H-indole
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. 5-Iodo-2-methyl-1H-indole, a halogenated heterocyclic compound pivotal in synthetic chemistry and drug discovery, demands rigorous disposal protocols due to its inherent chemical properties. This guide provides an in-depth, procedural framework for its proper handling and disposal, ensuring the safety of personnel and compliance with environmental regulations. Our objective is to empower researchers with the knowledge to manage chemical waste not as an afterthought, but as an integral and meticulously planned component of the experimental workflow.
Hazard Profile and Risk Assessment
Understanding the hazard profile of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, its classification can be expertly inferred from structurally similar molecules, such as 5-iodoindole, 2-methylindole, and the parent indole structure.
The primary hazards are associated with its reactivity and potential physiological effects. The presence of the iodine atom categorizes it as a halogenated organic compound, which has significant implications for its disposal pathway.[1] Furthermore, indole derivatives are known to be harmful if ingested or absorbed through the skin and are often irritating to the skin, eyes, and respiratory system.[2][3][4] Of critical importance is the high aquatic toxicity associated with many indole and iodine-containing compounds, making containment and prevention of environmental release a top priority.[5][6][7]
Table 1: Consolidated Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Source Compound(s) |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | 5-Iodoindole, Indole, 2-Methylindole[2][3][4] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 5-Iodoindole, Indole, 2-Methylindole[2][3] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Indole[4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Indole, 2-Methylindole[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 5-Iodoindole, 2-Methylindole[2][3] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | Indole[4] |
Immediate Safety & Handling Protocols
Safe disposal begins with safe handling during active use. Adherence to these protocols minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, from weighing to disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).[2][8]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use.[2][8] Employ proper glove removal technique to avoid skin contact.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.
Handling Environment
All manipulations of solid or dissolved this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.[8]
Spill & Exposure Procedures
-
In Case of a Spill: Evacuate personnel from the immediate area.[2] For small spills, absorb the material with an inert, dry substance (e.g., sand, vermiculite), then sweep or scoop it into a designated, labeled hazardous waste container without creating dust.[2][9] Do not allow the spill to enter drains or waterways.[2][5][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[9][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]
The Core Disposal Workflow: A Step-by-Step Guide
The fundamental principle governing the disposal of this compound is waste stream segregation . Halogenated organic compounds cannot be mixed with non-halogenated waste.[1] This is because their proper destruction requires specialized high-temperature incineration facilities equipped with acid gas scrubbers to neutralize corrosive byproducts like hydrogen iodide.[2][5][12] Mixing waste streams leads to improper disposal, environmental risk, and significantly higher costs for the institution.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Protocol for Waste Collection
-
Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste." These containers must be chemically compatible and in good condition.
-
Contain Solid Waste: Carefully place unused or residual this compound, along with any contaminated disposable items (e.g., weighing paper, gloves, wipes), into the halogenated solid waste container.[2] Minimize dust generation during transfer.
-
Contain Liquid Waste: If the compound is in solution, pour the waste into the designated halogenated liquid waste container. Use a funnel to prevent spills. Do not mix with non-halogenated solvents.[1]
-
Seal the Container: Ensure the container is tightly closed when not in use to prevent the escape of vapors.[1][9]
-
Label Correctly: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "Halogenated Organic Waste" and the specific chemical name, "this compound."
-
Store Appropriately: Keep the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents or strong acids.[11]
-
Schedule Disposal: Once the container is full or has reached its storage time limit per institutional and local regulations, arrange for its collection by a licensed professional waste disposal service.[2][5]
Approved Disposal Methodologies and Scientific Rationale
The only environmentally sound and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management company.
Primary Method: High-Temperature Incineration
The industry-standard method for destroying halogenated organic waste is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber.[2][5]
-
The "Why": The high temperatures (typically >850°C) are necessary to ensure the complete thermal decomposition of the indole ring structure. During this process, the carbon-iodine bond is cleaved. The iodine atom is converted primarily into hydrogen iodide (HI), a corrosive acidic gas. The scrubber system contains a basic substance (e.g., caustic soda) that neutralizes the HI, preventing its release into the atmosphere as acid rain or toxic fumes.[12] This specialized equipment is why segregation from non-halogenated waste, which does not produce significant acid gases, is paramount.[1]
Prohibited Actions: What Not to Do
-
DO NOT Dispose Down the Drain: This compound is classified as very toxic to aquatic life. Disposing of it via the sewer system can cause significant damage to aquatic ecosystems and interfere with wastewater treatment processes.[6][7]
-
DO NOT Place in Regular Trash: Uncontrolled landfilling of this chemical can lead to the leaching of toxic compounds into the soil and groundwater.[12]
-
DO NOT Attempt Chemical Neutralization in the Lab: While industrial processes exist for iodine recovery, they involve complex chemical reactions not suitable for a standard laboratory setting.[13][14] Attempting to "neutralize" this compound without proper expertise and equipment can lead to uncontrolled reactions and the generation of even more hazardous byproducts.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
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Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methylindole. Retrieved from [Link]
-
Durham Tech. Iodine Safety Data Sheet. Retrieved from [Link]
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Reddit. (2021, June 4). How to store / dispose of Iodine crystals?. Retrieved from [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. Retrieved from [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
- Google Patents. (2014). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
-
REMONDIS SAVA. Iodine recovery facility. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Iodine. Retrieved from [Link]
- Google Patents. (1969). US3425798A - Process for the removal of iodine from organic compounds.
-
Slideshare. Chemical incompatibility of the drug. Retrieved from [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]
-
CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Parliamentary Commissioner for the Environment. (2022, March 3). Knowing what's out there: Regulating the environmental fate of chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Retrieved from [Link]
-
RSC Publishing. Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]
- Google Patents. (1994). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
C&EN (Chemical & Engineering News). (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
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Personal Protective Equipment & Handling Guide: 5-Iodo-2-methyl-1H-indole
Part 1: Executive Safety Assessment
5-Iodo-2-methyl-1H-indole is a halogenated indole derivative commonly utilized as a scaffold in the synthesis of bioactive kinase inhibitors and receptor modulators. While often classified under generic "Irritant" categories, the presence of the iodine atom combined with the indole core necessitates specific handling protocols to prevent sensitization and ensure sample integrity.
The Core Hazard Profile:
-
Primary Risks: Respiratory Irritation (STOT SE 3), Severe Eye Irritation (H319), and Skin Irritation (H315).
-
Hidden Risk: Photolytic Deiodination. The C–I bond is weaker than C–Br or C–Cl bonds. Exposure to light can liberate iodine radicals, leading to sample degradation and the formation of irritating iodine vapors.
-
Physical State: Solid (typically off-white to tan powder).
Part 2: Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient without specific material considerations. The following system is validated for handling halogenated indoles in solid and solution states.
Hand Protection Strategy
Rationale: Indoles are lipophilic and can rapidly penetrate skin. Once in solution, the carrier solvent dictates breakthrough time.
| State | Primary Glove Material | Thickness | Breakthrough Time | Protocol |
| Solid / Powder | Nitrile (Disposable) | ≥ 5 mil (0.12 mm) | > 480 min | Double Gloving Required. Inspect outer glove for abrasion from spatulas/weigh boats. |
| Solution (DCM/CHCl₃) | PVA (Polyvinyl alcohol) or Silver Shield | Laminate | > 240 min | Standard nitrile degrades in <2 mins with halogenated solvents. Use laminate liners under nitrile. |
| Solution (DMF/DMSO) | Butyl Rubber | ≥ 15 mil | > 480 min | Indoles in DMSO are highly penetrating carriers. |
Respiratory & Eye Protection
Rationale: The solid is prone to static charge, creating fine dust that carries the "STOT SE 3" respiratory risk.
-
Primary Engineering Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), a Half-Face Respirator with P100 Cartridges (Organic Vapor/Acid Gas combination recommended due to potential iodine liberation) is mandatory. N95 masks are insufficient for chemical vapors.
-
Eye Protection: Chemical Safety Goggles (indirect venting) are required. Safety glasses with side shields do not provide a seal against micro-dust or splashes.
Part 3: Operational Handling Protocol
This workflow is designed to minimize static discharge and photolysis.
Step 1: Pre-Operational Setup
-
Light Control: Dim lab lights or wrap the reaction flask/vial in aluminum foil. Amber glassware is preferred.
-
Static Control: Use an antistatic gun or ionizer bar near the balance if the powder is "flyaway."
-
Staging: Place a disposable absorbent mat (plastic side down) in the fume hood to capture minor spills.
Step 2: Weighing & Transfer
-
Do not use metal spatulas if possible; they can scratch glass and create metal-catalyzed degradation sites. Use PTFE-coated or ceramic spatulas .
-
Technique:
-
Tare the receiving vial (amber) with its cap on.
-
Open the stock container only inside the hood.
-
Transfer solid. If spillage occurs on the balance, wipe immediately with a tissue dampened in Ethanol (EtOH).
-
Seal the receiving vial before removing it from the hood.
-
Step 3: Solubilization
-
Solvent Choice: this compound is typically soluble in DMSO, DMF, and DCM.
-
Exotherm Check: Dissolution is generally neutral, but always add solvent to the solid, not solid to solvent, to prevent splashing.
Part 4: Emergency & Disposal Procedures
Spill Management
Scenario: Solid Spill (> 1 gram)
-
Evacuate the immediate area of personnel not wearing PPE.
-
Don PPE: Double nitrile gloves, goggles, P100 respirator.
-
Contain: Cover with a damp paper towel (water or ethanol) to prevent dust dispersal.
-
Clean: Scoop up the damp material. Wipe the surface 3x with Ethanol.
-
Disposal: Place waste in a jar labeled "Solid Hazardous Waste - Halogenated."
Scenario: Solution Spill
-
Absorb: Use vermiculite or polypropylene pads.
-
Neutralize: If iodine color (purple/brown) is visible, wash the area with a 5% Sodium Thiosulfate solution to reduce free iodine.
Waste Disposal Categorization
Critical Compliance Note: Because of the Iodine atom, this compound must be segregated into the Halogenated Waste stream.
-
Do NOT mix with general organic solvents (Acetone/Methanol waste) if your facility separates halogenated waste (burning halogenated waste requires scrubbers to prevent acid rain formation).
-
Labeling: "Contains: this compound. Hazard: Irritant, Halogenated."[1]
Part 5: Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, ensuring no step is missed.
Caption: Operational logic flow for selecting PPE and Engineering controls based on the physical state and solvent system of this compound.
Part 6: References
-
PubChem. (n.d.). Compound Summary for CID 74936 (5-Iodo-2-methylindole). National Library of Medicine. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
